[Gln144]-PLP (139-151)
描述
BenchChem offers high-quality [Gln144]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln144]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C66H102N20O18 |
|---|---|
分子量 |
1463.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
VKNIPUBCKIIZJZ-LFOOZZFTSA-N |
产品来源 |
United States |
Foundational & Exploratory
[Gln144]-PLP (139-151): A Technical Guide to a Key Research Antigen in Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Gln144]-PLP (139-151), also known as Q144-PLP(139-151), is a synthetic peptide analog of the myelin proteolipid protein (PLP) fragment spanning amino acids 139-151. This modified peptide, with a glutamine (Gln) substitution for tryptophan (Trp) at position 144, serves as a critical tool in the study of T-cell responses in the context of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2] Its significance lies in its ability to act as a potent antigen, activating T cells through binding to the T-cell receptor (TCR) and initiating an immune response.[3][4] This document provides a comprehensive technical overview of [Gln144]-PLP (139-151), including its physicochemical properties, biological activity, associated signaling pathways, and detailed experimental protocols for its application in immunological research.
Core Properties of [Gln144]-PLP (139-151)
[Gln144]-PLP (139-151) is a customized peptide designed for immunological studies. Its fundamental characteristics are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe | |
| Molecular Formula | C66H102N20O18 | |
| Molecular Weight | 1463.67 g/mol | |
| Appearance | Lyophilized powder | |
| Purity | >95% |
Biological Activity and Mechanism of Action
[Gln144]-PLP (139-151) is an experimental antigen employed to investigate the cross-reactivity of T cells to both autoantigens and non-autoantigens.[3][4] The primary mechanism of action involves its presentation by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II to CD4+ T helper cells. The peptide-[MHC-II] complex is then recognized by the T-cell receptor (TCR), triggering a cascade of downstream signaling events that lead to T-cell activation, proliferation, and cytokine production.
Notably, studies have demonstrated that T-cell clones specific for [Gln144]-PLP (139-151) can exhibit a "hyperstimulated" or "superagonist" response when activated with this peptide, leading to a heteroclitic proliferative response and the secretion of additional cytokines not induced by the wild-type peptide.[1][2] This hyperstimulation suggests that the Gln substitution at position 144 enhances the interaction with the TCR, effectively lowering the activation threshold of the T cell.[2] This phenomenon is crucial for studying the mechanisms of T-cell activation and the development of autoimmune responses.
T-Cell Receptor (TCR) Signaling Pathway
The binding of the [Gln144]-PLP (139-151)-MHC class II complex to the TCR initiates a complex intracellular signaling cascade. The following diagram illustrates the key events in this pathway.
References
- 1. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: implications for autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Core Mechanism of Action of [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of the synthetic peptide [Gln144]-PLP (139-151), a critical tool in the study of T cell activation and autoimmune diseases. This document outlines the molecular interactions, signaling pathways, and functional outcomes associated with this altered peptide ligand, supported by quantitative data and detailed experimental protocols.
Introduction
[Gln144]-PLP (139-151) is a modified version of the endogenous myelin proteolipid protein (PLP) fragment (139-151). In this synthetic peptide, the tryptophan (W) at position 144 is replaced with glutamine (Q). This single amino acid substitution dramatically alters its immunological properties, transforming it from a self-antigen into a potent, non-self T-cell ligand. It is extensively used as an experimental antigen to investigate the intricate responses of T cells to autoantigens and cross-reactive non-autoantigens, with a primary application in the study of T-cell anergy and its potential therapeutic implications for autoimmune disorders such as multiple sclerosis. The parent peptide, PLP (139-151), is known to induce experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by activating autoreactive CD4+ T cells that trigger a pro-inflammatory cascade leading to demyelination.
Core Mechanism of Action: Induction of T-Cell Anergy
The principal mechanism of action of [Gln144]-PLP (139-151), hereafter referred to as Q144, is the induction of a state of anergy in autoreactive T cells specific for the native PLP (139-151) peptide (W144). Anergy is a state of hyporesponsiveness, where T cells are unable to mount a productive response upon subsequent encounters with their cognate antigen.
Activation of naive autoreactive T cells with the potent non-self-ligand Q144 leads to a desensitization of these cells to the endogenous self-ligand W144. While the T cells remain somewhat responsive to the initial non-self-ligand, their reactivity to the self-antigen is significantly diminished. This induced anergic state is characterized by a distinct signaling signature, most notably a sharp reduction in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and survival.
Signaling Pathway
The binding of Q144 to the T-cell receptor (TCR) of a PLP (139-151)-specific T cell initiates a signaling cascade that deviates from the canonical activation pathway. This altered signaling leads to the anergic phenotype. The key signaling events are a reduction in p21ras activity and altered intracellular calcium mobilization. Interestingly, the p38 MAPK pathway and the production of interferon-gamma (IFN-γ) are relatively unaffected.
Quantitative Data
The following table summarizes the in vitro response of a Q144-specific T-cell clone (Q1.1B6) to various peptide ligands. The data highlights the potent stimulatory capacity of Q144 compared to the self-peptide W144, and the resulting cytokine profile.
| Peptide Ligand | Proliferative Response (cpm) | IL-2 Production (pg/mL) | IL-4 Production (pg/mL) |
| [Gln144]-PLP (139-151) (Q144) | 9,052 | <50 | 200 |
| PLP (139-151) (W144) | 420 | <50 | <50 |
| Anti-TCR Antibody | 8,350 | <50 | 60 |
Data adapted from Munder M, et al. J Exp Med. 2002;196(9):1151-62.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the mechanism of action of [Gln144]-PLP (139-151).
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigen stimulation.
Workflow:
Detailed Methodology:
-
Cell Preparation: Single-cell suspensions are prepared from the spleens of SJL mice immunized with the relevant peptide.
-
Cell Culture: 2 x 10^5 cells per well are cultured in 96-well flat-bottom plates in complete medium.
-
Antigen Stimulation: Peptides ([Gln144]-PLP (139-151), PLP (139-151), or controls) are added to the wells at varying concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Radiolabeling: [3H]thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (cpm).
Cytokine Production Assay (ELISA)
This assay quantifies the amount of specific cytokines secreted by T cells into the culture supernatant.
Detailed Methodology:
-
Cell Culture and Stimulation: T cells are cultured and stimulated with peptides as described in the proliferation assay.
-
Supernatant Collection: After 48 hours of incubation, the culture supernatants are collected.
-
ELISA: The concentration of cytokines (e.g., IL-2, IL-4, IFN-γ) in the supernatants is determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Intracellular Calcium Flux Measurement
This assay measures changes in intracellular calcium concentration in T cells following TCR stimulation.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension of T cells.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading of the cells using a flow cytometer.
-
Stimulation: Add [Gln144]-PLP (139-151) or a control stimulus to the cell suspension while continuously acquiring data on the flow cytometer.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium flux.
p21ras Activation Assay
This assay measures the level of active, GTP-bound p21ras in T cells.
Detailed Methodology:
-
T-Cell Stimulation: Stimulate T cells with [Gln144]-PLP (139-151) or control peptides for various time points.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Ras.
-
Pull-down Assay: Incubate the cell lysates with a fusion protein containing the Ras-binding domain (RBD) of Raf-1, which specifically binds to GTP-bound Ras.
-
Western Blotting: Elute the bound proteins and analyze the amount of p21ras by Western blotting using a Ras-specific antibody.
Conclusion
[Gln144]-PLP (139-151) is a powerful research tool for dissecting the mechanisms of T-cell tolerance and autoimmunity. Its ability to induce a state of anergy in autoreactive T cells through a distinct signaling pathway highlights the potential for developing therapeutic strategies that can selectively dampen harmful autoimmune responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
The Immunomodulatory Function of [Gln144]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Experimental Autoimmune Encephalomyelitis (EAE) is the primary animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The pathogenesis of EAE is largely driven by myelin-specific CD4+ T helper 1 (Th1) cells, which orchestrate an inflammatory cascade leading to demyelination and axonal damage. The myelin proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide in the SJL/J mouse model of EAE. Altered peptide ligands (APLs) are synthetic analogs of immunodominant epitopes with modified T-cell receptor (TCR) contact residues. [Gln144]-PLP (139-151), an APL where the tryptophan at position 144 is substituted with glutamine, has been a focal point of research for its potential to modulate the autoimmune response. This technical guide provides an in-depth analysis of the function of [Gln144]-PLP (139-151) in EAE, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying immunological mechanisms.
Core Mechanism of Action: Immune Deviation
The native PLP (139-151) peptide, when presented by antigen-presenting cells (APCs) to myelin-reactive T cells, triggers a strong Th1-polarized response characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[1] In contrast, [Gln144]-PLP (139-151) acts as an altered peptide ligand that, upon engagement with the TCR, delivers a modified signal.[1] This altered signaling cascade results in a deviation of the T-cell differentiation pathway from the pathogenic Th1 phenotype towards anti-inflammatory Th2 and regulatory T (Treg) cell phenotypes.[1] These induced T cells produce cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β), which actively suppress the encephalitogenic T-cell response and ameliorate the clinical signs of EAE.[1][2]
Quantitative Data Summary
The efficacy of [Gln144]-PLP (139-151) and other APLs in modulating the autoimmune response in EAE has been quantified through various in vivo and in vitro experiments. The following tables summarize key findings from studies investigating the effects of these peptides.
Table 1: In Vivo Efficacy of [Gln144]-PLP (139-151) in EAE
| Treatment Group | Mean Maximum Clinical Score | Disease Incidence | Reference |
| PLP (139-151) | 3.5 | 100% | [1] |
| [Gln144]-PLP (139-151) | 1.0 | 20% | [1] |
| Control (Adjuvant only) | 0.0 | 0% | [1] |
Table 2: T-Cell Proliferation in Response to PLP Peptides
| Priming Antigen | Challenge Antigen | Stimulation Index (SI) | Reference |
| PLP (139-151) | PLP (139-151) | 15.8 | [3] |
| PLP (139-151) | [Gln144]-PLP (139-151) | 4.2 | [3] |
| [Gln144]-PLP (139-151) | [Gln144]-PLP (139-151) | 12.5 | [1] |
| [Gln144]-PLP (139-151) | PLP (139-151) | 9.7 | [1] |
Table 3: Cytokine Profile of T-Cell Lines Generated with PLP Peptides
| T-Cell Line Generated With | Cytokine Measured | Concentration (pg/mL) | Predominant Phenotype | Reference |
| PLP (139-151) | IFN-γ | >2000 | Th1 | [1] |
| PLP (139-151) | IL-4 | <50 | Th1 | [1] |
| [Gln144]-PLP (139-151) | IFN-γ | ~500 | Th0/Th2 | [1] |
| [Gln144]-PLP (139-151) | IL-4 | ~400 | Th0/Th2 | [1] |
| [Gln144]-PLP (139-151) | IL-10 | ~600 | Th2/Treg | [1] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of [Gln144]-PLP (139-151) are rooted in its ability to alter the intracellular signaling cascade upon TCR engagement. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying the effects of this APL.
Caption: TCR signaling pathway modulation by [Gln144]-PLP (139-151).
Caption: Experimental workflow for EAE induction and analysis.
Detailed Experimental Protocols
The following are composite protocols synthesized from methodologies reported in the literature for studying the effects of [Gln144]-PLP (139-151) in EAE.
EAE Induction with PLP (139-151)
This protocol describes the active induction of EAE in SJL/J mice.
-
Animals: Female SJL/J mice, 6-8 weeks old.
-
Antigen Emulsion:
-
Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Create a water-in-oil emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by sonication or by passing the mixture through a double-hubbed needle until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization Procedure:
-
Anesthetize the mice lightly.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). The final dose per mouse is typically 100 µg of peptide.
-
-
Clinical Scoring:
-
Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Moribund state.
-
5: Death.
-
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigenic stimulation.[3]
-
Cell Preparation:
-
At a designated time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the draining lymph nodes (inguinal and axillary) and/or spleen.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
If using spleen, lyse red blood cells with ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol).
-
-
Cell Culture and Stimulation:
-
Plate the cells in a 96-well round-bottom plate at a density of 4 x 10^5 cells/well.
-
Add the stimulating antigens (PLP (139-151), [Gln144]-PLP (139-151), or a control antigen like Concanavalin A) at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Results are typically expressed as a Stimulation Index (SI), calculated as (mean counts per minute of stimulated wells) / (mean counts per minute of unstimulated wells).
-
Cytokine Analysis by ELISA
This protocol is for the quantification of cytokines in T-cell culture supernatants.
-
Supernatant Collection:
-
Set up T-cell cultures as described in the proliferation assay protocol.
-
After 48-72 hours of incubation, centrifuge the plates and collect the supernatants.
-
-
ELISA Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ, anti-mouse IL-4) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add diluted standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add avidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Adoptive Transfer of T-Cell Lines
This protocol describes the generation of antigen-specific T-cell lines and their transfer to naive recipients to induce EAE.[4]
-
Generation of T-Cell Lines:
-
Immunize donor SJL/J mice with the desired peptide ([Gln144]-PLP (139-151) or native PLP (139-151)) in CFA.
-
Ten days later, harvest draining lymph nodes and prepare a single-cell suspension.
-
Culture the cells (2 x 10^6 cells/mL) with the immunizing peptide (10 µg/mL) in complete RPMI-1640 medium.
-
After 4 days, expand the activated T-cell blasts in medium containing IL-2 (10 U/mL).
-
Restimulate the T cells every 10-14 days with the peptide and irradiated syngeneic splenocytes as APCs.
-
-
Adoptive Transfer:
-
Harvest activated T-cell blasts 3-4 days after the last restimulation.
-
Wash the cells with sterile PBS.
-
Inject 5-10 x 10^6 T cells intravenously or intraperitoneally into naive recipient SJL/J mice.
-
Monitor the recipient mice for clinical signs of EAE as described previously.
-
Conclusion and Future Directions
The study of [Gln144]-PLP (139-151) has provided crucial insights into the mechanisms of T-cell tolerance and immune deviation in the context of autoimmune demyelinating disease. As an altered peptide ligand, it demonstrates the potential for antigen-specific immunotherapy to shift the balance from a pathogenic to a regulatory immune response. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for multiple sclerosis.
Future research in this area may focus on:
-
Optimizing the design of APLs for enhanced efficacy and safety.
-
Investigating the long-term stability of the induced regulatory T-cell response.
-
Exploring combination therapies that pair APLs with other immunomodulatory agents.
-
Translating the findings from preclinical EAE models to human clinical trials for the treatment of multiple sclerosis.
By building upon the foundational knowledge of APLs like [Gln144]-PLP (139-151), the scientific community can continue to make strides towards developing targeted and effective treatments for autoimmune diseases.
References
- 1. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
- 2. Altered peptide ligand modulation of experimental allergic encephalomyelitis: immune responses within the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of [Gln144]-PLP (139-151) on T Cell Activation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the altered peptide ligand [Gln144]-PLP (139-151) and its role in T cell activation, with a focus on its implications for autoimmune disease research. This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology and neuroimmunology.
[Gln144]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) peptide 139-151, which is a key autoantigen in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. In this analog, the tryptophan (W) residue at position 144 is substituted with glutamine (Q). This single amino acid substitution at a critical T-cell receptor (TCR) contact site significantly modifies the peptide's interaction with T cells, leading to altered downstream signaling and functional outcomes.[1][2]
Core Concepts
The native PLP (139-151) peptide is presented by antigen-presenting cells (APCs) via the MHC class II molecule I-As to CD4+ T cells. This interaction, in susceptible mouse strains like SJL/J, typically triggers a pro-inflammatory Th1 response, characterized by the production of cytokines such as IFN-γ, leading to the development of EAE.[3] The substitution at position 144 in [Gln144]-PLP (139-151) alters the conformation of the peptide-MHC complex, thereby affecting its binding to the TCR. This can result in a range of effects, from reduced T cell proliferation and anergy to a shift in the cytokine profile towards a non-pathogenic or even regulatory T cell response.[1][2][4]
Quantitative Data Summary
The following tables summarize the observed effects of [Gln144]-PLP (139-151) and other position 144 analogs on T cell responses and EAE induction, as described in the literature. Due to the qualitative nature of some of the available data, the tables describe the directional changes.
| Peptide | T Cell Proliferation (in T cells primed with native PLP 139-151) | Encephalitogenic Potential (Active EAE Induction) | Cytokine Profile Shift | Reference |
| Native PLP (139-151) | Baseline Proliferation | High | Predominantly Th1 (IFN-γ) | [3][5] |
| [Gln144]-PLP (139-151) | Ablated/Significantly Reduced | Ablated | Potential shift towards Th2/regulatory responses | [1][2] |
| [Tyr144]-PLP (139-151) | Ablated/Significantly Reduced | Ablated | Not specified | [1] |
| Peptide | T Cell Proliferation (in T cells primed with the specific analog) | Cytokine Production (in T cells primed with the specific analog) | Reference |
| [Gln144]-PLP (139-151) | Induces proliferation | Can induce a distinct cytokine profile, including IL-10 | [2][4] |
| [Leu144]-PLP (139-151) | Hyperstimulation ("Superagonist" activity) | Induces additional cytokines not seen with the cognate ligand | [2] |
Signaling Pathways
The interaction of the peptide-MHC complex with the T cell receptor is the initiating event in a complex signaling cascade that determines the T cell's fate.
The altered interaction of [Gln144]-PLP (139-151) with the TCR is hypothesized to lead to a qualitatively different signal, resulting in an altered T cell response.
Experimental Protocols
T Cell Proliferation Assay
This protocol outlines a standard method for assessing T cell proliferation in response to peptide stimulation.
-
Cell Isolation: Isolate splenocytes or lymph node cells from SJL/J mice previously immunized with the relevant peptide.
-
Cell Culture: Plate 2-5 x 105 cells per well in a 96-well plate.
-
Stimulation: Add the native PLP (139-151), [Gln144]-PLP (139-151), or control peptides at varying concentrations.
-
Incubation: Culture the cells for 72-96 hours.
-
Proliferation Measurement: For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvesting and Analysis: Harvest the cells and measure the incorporated radioactivity using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to the cpm in unstimulated wells.[6]
EAE Induction Protocol
This protocol describes the induction of EAE in SJL/J mice to assess the encephalitogenic potential of peptides.
-
Animals: Use female SJL/J mice, 8-12 weeks of age.
-
Immunization: Emulsify the peptide (e.g., 100 µg of native PLP (139-151) or [Gln144]-PLP (139-151)) in Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at two sites on the flank.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund state).[7][8][9]
-
Data Analysis: Plot the mean clinical scores for each group over time to compare the encephalitogenic potential of the peptides.
Concluding Remarks
The study of [Gln144]-PLP (139-151) and other altered peptide ligands provides valuable insights into the mechanisms of T cell activation and tolerance. The ability of a single amino acid substitution to convert an encephalitogenic peptide into a non-pathogenic or even therapeutic agent highlights the potential for developing peptide-based immunotherapies for autoimmune diseases like multiple sclerosis. Further research is warranted to fully elucidate the signaling pathways modulated by these analogs and to translate these findings into clinical applications.
References
- 1. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-depth Technical Guide on the Discovery and Development of [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Gln144]-PLP (139-151), a synthetic peptide derived from myelin proteolipid protein (PLP), serves as a critical experimental antigen in the study of autoimmune diseases, particularly multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of this altered peptide ligand. It details the experimental protocols for its application in inducing experimental autoimmune encephalomyelitis (EAE), a key animal model for MS, and for assessing its impact on T-cell proliferation and cytokine profiles. The document summarizes key quantitative data from relevant studies and visualizes the underlying immunological signaling pathways, offering a valuable resource for researchers in immunology and drug development.
Discovery and Rationale for Development
The native proteolipid protein fragment PLP (139-151) is a well-established encephalitogenic peptide capable of inducing EAE in susceptible mouse strains, such as the SJL/J mouse. The development of [Gln144]-PLP (139-151) arose from research into the effects of altered peptide ligands (APLs) on T-cell activation and the subsequent immune response. An APL is a synthetic peptide in which one or more amino acid residues of a known T-cell epitope have been modified. These modifications can profoundly alter the interaction between the peptide-MHC complex and the T-cell receptor (TCR), leading to a range of outcomes from T-cell anergy to altered cytokine profiles.
The key modification in [Gln144]-PLP (139-151) is the substitution of the tryptophan (W) residue at position 144 of the native PLP (139-151) peptide with a glutamine (Q) residue. This substitution at a primary TCR contact residue was instrumental in generating a peptide that could induce distinct CD4+ T-cell responses in H-2s mice. The investigation into such APLs is driven by the hypothesis that they can modulate autoimmune responses, potentially leading to therapeutic interventions. For instance, an APL might shift the T-helper cell balance from a pro-inflammatory Th1 response to a more regulatory or anti-inflammatory Th2 response, thereby ameliorating autoimmune pathology.[1][2]
Mechanism of Action
[Gln144]-PLP (139-151) functions as an experimental antigen that activates T-cells by binding to the T-cell receptor (TCR).[3] This interaction, occurring in the context of the Major Histocompatibility Complex (MHC) class II on antigen-presenting cells (APCs), triggers an immune response. This makes it a valuable tool for studying the cross-reactivity of T-cells to both self and non-self antigens and for investigating the regulation of autoimmune diseases.[3] The altered nature of the peptide can lead to a "heteroclitic" T-cell response, where the response to the APL is stronger than the response to the native peptide. This can also result in the secretion of a different profile of cytokines compared to stimulation with the original ligand.[1][2]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of [Gln144]-PLP (139-151) and other related altered peptide ligands on T-cell responses.
Table 1: T-Cell Proliferation in Response to PLP (139-151) Analogues
| Peptide Analogue (Position 144) | Proliferative Response (ΔCPM) | Notes | Reference |
| Gln (Q144) | 25,000 | Cognate ligand for the T-cell clone Q1.1B6. | [2] |
| Leu (L144) | 120,000 | Hyperstimulatory ("superagonist") response. | [2] |
| Arg (R144) | 80,000 | Strong proliferative response. | [2] |
| Ala (A144) | < 5,000 | Minimal proliferative response. | [4] |
| Trp (W144 - Native) | ~10,000 | Response of Q144-specific clone to the native peptide. | [2] |
Note: ΔCPM represents the change in counts per minute from [3H]thymidine incorporation, indicating the extent of T-cell proliferation.
Table 2: Cytokine Secretion Profile of Q1.1B6 T-Cell Clone in Response to PLP (139-151) Analogues
| Peptide Analogue (Position 144) | IL-2 (U/ml) | IL-4 (pg/ml) | IFN-γ (ng/ml) | TNF-α (ng/ml) | Reference |
| Gln (Q144) | Not Detected | 250 | 10 | Not Detected | [2] |
| Leu (L144) | 10 | 1000 | 50 | 5 | [2] |
| Arg (R144) | 5 | 800 | 40 | 2.5 | [2] |
Note: The data illustrates that the "superagonist" L144 peptide induces a broader and more potent cytokine response compared to the cognate Q144 ligand.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in female SJL/J mice (8-10 weeks old) using PLP peptide.
Materials:
-
[Gln144]-PLP (139-151) or other PLP peptides
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-Buffered Saline (PBS)
-
Pertussis Toxin (PTX) (optional, for increased disease severity)
-
SJL/J mice (female, 8-10 weeks old)
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of the PLP peptide in CFA at a final concentration of 1-2 mg/mL. A typical dose is 100-200 µg of peptide per mouse.
-
Immunization: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject a total of 0.2 mL of the emulsion, divided into two 0.1 mL injections at two sites on the back of each mouse.
-
Pertussis Toxin Administration (Optional): If using, administer 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity based on a standard scale (0-5), where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead. Provide accessible food and water for paralyzed animals.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigen stimulation.
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
[Gln144]-PLP (139-151) peptide
-
96-well flat-bottom culture plates
-
[3H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice.
-
Cell Plating: Resuspend the cells in complete RPMI-1640 medium at a concentration of 4 x 106 cells/mL. Plate 100 µL of the cell suspension (4 x 105 cells) into each well of a 96-well plate.
-
Antigen Stimulation: Add 100 µL of complete RPMI-1640 medium containing the [Gln144]-PLP (139-151) peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]-Thymidine Pulse: For the final 16-18 hours of incubation, add 1 µCi of [3H]-Thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[5]
Cytokine Quantification by ELISA
This protocol is for measuring the concentration of cytokines in the supernatant of T-cell cultures.
Materials:
-
Supernatants from T-cell proliferation assays
-
Cytokine-specific ELISA kits (e.g., for IL-2, IL-4, IFN-γ, TNF-α)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes related to the action of [Gln144]-PLP (139-151).
Caption: Workflow for the induction of EAE using [Gln144]-PLP (139-151).
Caption: T-Cell activation and differentiation pathway initiated by [Gln144]-PLP (139-151).
References
- 1. cusabio.com [cusabio.com]
- 2. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
The Role of [Gln144]-PLP (139-151) and Related Peptides in Autoimmune Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for the human demyelinating disease, Multiple Sclerosis (MS). The induction of EAE often involves the use of encephalitogenic peptides derived from myelin proteins to trigger an autoimmune response against the central nervous system (CNS). Among these, peptides from the proteolipid protein (PLP) are of significant interest. This technical guide focuses on the role of the PLP peptide fragment 139-151 and its modified variants, particularly [Gln144]-PLP (139-151), in autoimmune research. We will delve into the immunological mechanisms, experimental protocols, and the signaling pathways implicated in the autoimmune response elicited by these peptides.
Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the CNS. The peptide sequence PLP (139-151) is a well-established immunodominant epitope capable of inducing EAE in susceptible mouse strains, such as the SJL mouse.[1][2] The native sequence of this peptide is HSLGKWLGHPDKF.[3] Research into the pathogenesis of MS and the development of potential therapeutics has led to the creation of modified versions of PLP (139-151). These altered peptide ligands (APLs) are used to study T-cell activation, tolerance, and the regulation of autoimmune responses.[1][4] One such variant, [Gln144]-PLP (139-151), is utilized as an experimental antigen to investigate the intricacies of autoimmune disease regulation.[5][6]
This guide will provide a comprehensive overview of the use of these peptides in EAE models, present quantitative data from key studies, detail experimental methodologies, and visualize the associated biological pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of PLP (139-151) and its analogs in EAE research. This data provides insights into disease incidence, severity, and the immunological responses observed.
Table 1: EAE Induction and Clinical Scores with PLP (139-151) Variants
| Peptide | Mouse Strain | Adjuvant/Toxin | Dose | Disease Incidence | Mean Max. Clinical Score | Onset of Disease (days) | Reference |
| PLP (139-151) | SJL | CFA | 50 nmol (87 µg) | >90% | Severe | - | [7] |
| [Ser140]-PLP (139-151) | SJL | CFA | - | >90% | - | 10-15 (without PTX), 9-14 (with PTX) | [8] |
| Native mouse PLP (139-151) | SJL | CFA | - | Induces more severe EAE than [Ser140] variant | - | - | [8] |
| MOG (38-50) / PLP (139-151) Multivalent BPI | - | - | - | Significant suppression of EAE | - | - | [9] |
| PLP (139-151) | B10.S | CFA + Pertussis Toxin | - | ~33% (with anti-CD25 Ab), 0% (with control Ab) | - | - | [10] |
Table 2: Immunological Responses to PLP (139-151) and Analogs
| Peptide | Cell Type | Response Measured | Key Findings | Reference |
| PLP (139-151) | CD4+ T cells | Proliferation, Cytokine Production | Induces Th1 responses, release of IL-17 and IFN-γ.[11][12] | [11][12] |
| [L144, R147]-PLP (139-151) | T cells | Cytokine Production | Induced high levels of IL-4 and low levels of IFN-γ.[11][13] | [11][13] |
| PLP (139-151) | LNCs from naive SJL mice | Proliferation | Proliferated well to PLP 139-151 but not to other myelin antigens.[2] | [2] |
| PLP (139-151) | Splenocytes from immunized SJL mice | Cytokine Production | In vitro restimulation induced IFN-γ but not IL-4 or IL-10.[14] | [14] |
| PLP (139-151) | T cells from immunized B10.S vs SJL mice | Proliferation and IFN-γ production | Significantly lower in B10.S mice compared to SJL mice.[15] | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in autoimmune research. Below are protocols for key experiments involving PLP (139-151) and its variants.
Protocol 1: Active Induction of EAE in SJL Mice with PLP (139-151)
This protocol is adapted from methodologies used to induce a relapsing-remitting form of EAE, which closely mimics human MS.[7][8]
Materials:
-
Female SJL mice, 5-8 weeks old.[7]
-
PLP (139-151) peptide (e.g., native sequence or [Ser140] variant).[8]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/ml).[7]
-
Pertussis toxin (PTX) solution (optional, for increased severity of the initial phase).[8]
-
Sterile phosphate-buffered saline (PBS).
-
Syringes and needles (e.g., 27G).
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common method is to mix equal volumes of the peptide solution (dissolved in PBS) and CFA. For example, to achieve a final concentration of 87 µ g/mouse in a 100 µl injection volume, prepare a stock solution accordingly.[7] Emulsify by repeated passage through a syringe or using a homogenizer until a thick, stable emulsion is formed.
-
Immunization: Subcutaneously inject each mouse with 100-200 µl of the emulsion, typically distributed over two sites on the flank.[8][10] A single immunization is usually sufficient.[7]
-
Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer a specified dose (e.g., 100-200 ng) intraperitoneally (i.p.) on the day of immunization and again two days later.[7][10] Note that PTX can reduce the incidence of relapses.[8]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and changes in body weight. Clinical scoring is typically based on a scale of 0 to 5, reflecting the degree of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Disease Course: Disease onset is expected between 9 and 15 days post-immunization.[8] The initial acute phase is followed by a period of remission and subsequent relapses in a significant portion of the animals.[8]
Protocol 2: T-Cell Proliferation Assay
This assay measures the proliferative response of T-cells to a specific antigen.
Materials:
-
Spleens or lymph nodes from immunized mice.
-
PLP (139-151) or analog peptides.
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
96-well cell culture plates.
-
[3H]-thymidine.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized mice.
-
Cell Culture: Plate the cells at a density of 5 x 10^5 cells/well in a 96-well plate.[16]
-
Antigen Stimulation: Add the PLP peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).[16]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM with antigen / CPM without antigen).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in PLP (139-151)-mediated autoimmune research.
Signaling Pathways
Caption: Antigen presentation of PLP (139-151) and T-cell activation pathway.
The diagram above illustrates the central mechanism of the adaptive immune response to PLP (139-151). Antigen-presenting cells (APCs) internalize the peptide, process it, and present it on MHC class II molecules (I-As in SJL mice) to CD4+ T-cells.[11] The T-cell receptor (TCR) recognizes this complex, leading to T-cell activation, a process that is co-stimulated by the interaction of CD28 on the T-cell with B7 on the APC. CTLA-4 provides an inhibitory signal.[17] This activation cascade results in T-cell proliferation and the release of pro-inflammatory cytokines such as IFN-γ and IL-17, which are key mediators in the pathogenesis of EAE.[12]
Experimental Workflows
Caption: Workflow for the induction and assessment of EAE using PLP (139-151).
Conclusion
The PLP (139-151) peptide and its modified analogs, such as [Gln144]-PLP (139-151), are invaluable tools in the field of autoimmune research, particularly for studying the pathogenesis of MS through the EAE model. Understanding the specific roles of different amino acid residues in T-cell activation and the resulting immune cascade is crucial for the development of novel antigen-specific immunotherapies. The experimental protocols and pathways detailed in this guide provide a framework for researchers to design and execute studies aimed at unraveling the complexities of autoimmune neuroinflammation and evaluating potential therapeutic interventions. The ability to induce different disease courses (relapsing-remitting vs. more severe acute disease) by using different peptide variants or adjuvants allows for the modeling of various aspects of human MS, making this a versatile and highly relevant research area.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ovid.com [ovid.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - A role for surface lymphotoxin in experimental autoimmune encephalomyelitis independent of LIGHT [jci.org]
- 17. Cytotoxic T lymphocyte antigen-4 (CTLA-4) regulates the size, reactivity, and function of a primed pool of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
[Gln144]-PLP (139-151): A T Cell Cross-Reactive Antigen for Modulating Autoimmune Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The myelin proteolipid protein (PLP) fragment 139-151 is a well-established encephalitogenic peptide capable of inducing experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis. Altered peptide ligands (APLs) derived from this sequence offer a promising therapeutic avenue for modulating the autoimmune response. This technical guide focuses on [Gln144]-PLP (139-151), an APL where the tryptophan at position 144, a critical T cell receptor (TCR) contact residue, is substituted with glutamine. This modification leads to a significant shift in the T cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, thereby preventing the onset of EAE. This document provides a comprehensive overview of the quantitative data supporting this immunomodulatory effect, detailed experimental protocols for its investigation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
T cell cross-reactivity, the ability of a single T cell to recognize multiple different ligands, is a fundamental feature of the adaptive immune system.[1] In the context of autoimmune diseases such as multiple sclerosis, where T cells mistakenly target self-antigens, understanding and manipulating this cross-reactivity is of paramount therapeutic interest. The [Gln144]-PLP (139-151) peptide is an exemplary altered peptide ligand (APL) designed to engage with the T cell repertoire specific for the native PLP (139-151) epitope but elicit a qualitatively different and non-pathogenic immune response. This guide delves into the technical details of [Gln144]-PLP (139-151) as a tool for studying and potentially treating autoimmune neuroinflammation.
Quantitative Data on T Cell Responses
The substitution of tryptophan (W) with glutamine (Q) at position 144 of the PLP (139-151) peptide has profound effects on the subsequent T cell response. While direct side-by-side quantitative comparisons in single studies are limited, the collective evidence from multiple sources demonstrates a clear shift in the cytokine profile and a modulation of T cell proliferation.
| Peptide Stimulant | T Cell Proliferation (Stimulation Index) | IFN-γ Production (pg/mL) | IL-4 Production (pg/mL) | IL-10 Production (pg/mL) | Reference |
| PLP (139-151) (Wild-Type) | High | High | Low/Undetectable | Low/Undetectable | [2][3][4] |
| [Gln144]-PLP (139-151) | Variable (can be lower than WT) | Low/Undetectable | High | High | [2][3][4] |
| [Ala144]-PLP (139-151) | Low/Anergic | Low/Undetectable | Variable | High | [3][4] |
Note: The table above is a synthesis of findings from multiple studies. Absolute values for proliferation and cytokine concentrations can vary significantly based on experimental conditions (e.g., cell culture density, antigen concentration, and timing of supernatant collection). The key takeaway is the qualitative shift in the cytokine balance.
MHC Binding Affinity
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the T cell response to [Gln144]-PLP (139-151).
T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigenic stimulation.
Materials:
-
Spleen and draining lymph nodes (inguinal and axillary) from immunized SJL/J mice
-
PLP (139-151) and [Gln144]-PLP (139-151) peptides
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
96-well round-bottom culture plates
-
[3H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Immunization: Immunize female SJL/J mice (6-8 weeks old) subcutaneously with 100 µg of PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA).
-
Cell Isolation: Ten days post-immunization, harvest spleens and draining lymph nodes. Prepare single-cell suspensions.
-
Cell Culture: Plate the cells at a density of 5 x 105 cells/well in 96-well plates.
-
Antigen Stimulation: Add PLP (139-151) or [Gln144]-PLP (139-151) to triplicate wells at a final concentration range of 1-50 µg/mL. Include a "no antigen" control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
[3H]-Thymidine Pulse: For the final 18 hours of culture, add 1 µCi of [3H]-Thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of specific cytokines (e.g., IFN-γ, IL-4) in the supernatant of stimulated T cell cultures.
Materials:
-
Supernatants from T cell proliferation assays (collected at 48-72 hours)
-
ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4)
-
Detection antibody (biotinylated)
-
Avidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Recombinant cytokine standards
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (if not pre-coated, coat with capture antibody overnight at 4°C). Block the plate with assay diluent.
-
Standard and Sample Addition: Add 100 µL of recombinant cytokine standards and culture supernatants (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Avidin-HRP: Add 100 µL of Avidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Visualizations
Signaling Pathways
The interaction of the TCR with the peptide-MHC complex initiates a cascade of intracellular signaling events that determine the T cell's fate. The nature of the peptide ligand can influence the quality and strength of this signal, leading to different functional outcomes.
References
- 1. Cross-Reactivity of T Cells and Its Role in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. karger.com [karger.com]
- 6. rupress.org [rupress.org]
An In-depth Technical Guide to the Structure and Function of [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment spanning amino acid residues 139-151. This modified peptide, where the native tryptophan at position 144 is replaced by glutamine, serves as a critical tool in the study of autoimmune diseases, particularly those involving T-cell mediated responses.[1][2][3] It is extensively used as an experimental antigen to investigate the mechanisms of T-cell activation, cross-reactivity to autoantigens, and the regulation of autoimmune pathogenesis.[1][2][3] This guide provides a comprehensive overview of the structure, function, and experimental applications of [Gln144]-PLP (139-151).
Core Data Summary
The physicochemical properties of [Gln144]-PLP (139-151) and its parent peptide, PLP (139-151), are summarized below. This data is essential for the preparation of experimental solutions and for understanding the peptide's basic characteristics.
| Property | [Gln144]-PLP (139-151) | PLP (139-151) |
| Sequence (Three Letter Code) | His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe | His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe |
| Sequence (One Letter Code) | HSLGKQLGHPDKF | HSLGKWLGHPDKF |
| Molecular Formula | C66H102N20O18 | C72H104N20O17 |
| Calculated Molecular Weight | 1463.67 g/mol | 1521.74 g/mol |
| Purity | >95% | ≥95% |
| Form | Lyophilized Powder | Lyophilized Powder |
Structural Characteristics
The native PLP (139-151) peptide is an immunodominant epitope known to induce experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1] Structural studies of the linear PLP (139-151) peptide using nuclear magnetic resonance (NMR) spectroscopy in conjunction with molecular dynamics simulations have provided insights into its conformational behavior in solution. These studies indicate that the spatial orientation of the amino acid side chains, particularly residues 144 and 147, is critical for its recognition by the T-cell receptor (TCR) when presented by the Major Histocompatibility Complex (MHC) class II molecule.[1]
The substitution of tryptophan (W) with glutamine (Q) at position 144 in [Gln144]-PLP (139-151) alters the physicochemical properties and potentially the conformational landscape of the peptide. This modification is significant as tryptophan at position 144 is a critical TCR contact site. The introduction of a more polar glutamine residue in place of the hydrophobic and bulky tryptophan can influence its interaction with both the MHC class II binding groove and the TCR, thereby modulating the downstream immune response.
Biological Activity and Signaling Pathway
[Gln144]-PLP (139-151) functions as an experimental antigen that activates T-cells by binding to the T-cell Receptor (TCR), which in turn triggers an immune response.[1][3] This interaction is central to its use in studying autoimmune diseases. The peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-cells. The binding of the peptide-MHC complex to the TCR initiates a cascade of intracellular signaling events.
The general workflow for T-cell activation by an antigenic peptide like [Gln144]-PLP (139-151) is depicted below.
Caption: T-Cell activation by [Gln144]-PLP (139-151).
Upon successful binding of the [Gln144]-PLP (139-151)-MHC II complex to the TCR, a signaling cascade is initiated within the T-cell. This pathway involves the phosphorylation of key signaling molecules, leading to the activation of transcription factors that drive cellular responses such as proliferation and cytokine production.
Caption: Key events in TCR signaling.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Gln144]-PLP (139-151)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of [Gln144]-PLP (139-151).
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-protected amino acids (His(Trt), Ser(tBu), Leu, Gly, Lys(Boc), Gln(Trt), Pro, Asp(OtBu))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys, Asp, Pro, His, Gly, Leu, Gln, Lys, Gly, Leu, Ser, His).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Caption: SPPS cycle for peptide synthesis.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with [Gln144]-PLP (139-151).
Materials:
-
Spleen or lymph nodes from immunized mice
-
[Gln144]-PLP (139-151)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
[3H]-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of mice immunized with [Gln144]-PLP (139-151).
-
Cell Plating: Plate the cells in 96-well plates at a density of 2-5 x 10^5 cells per well.
-
Peptide Stimulation: Add [Gln144]-PLP (139-151) at various concentrations (e.g., 0, 1, 10, 50 µg/mL) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
[3H]-thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [3H]-thymidine is proportional to the degree of T-cell proliferation.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol describes the induction of EAE in susceptible mouse strains using [Gln144]-PLP (139-151).
Materials:
-
SJL/J mice (or other susceptible strain)
-
[Gln144]-PLP (139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Emulsify a solution of [Gln144]-PLP (139-151) in sterile phosphate-buffered saline (PBS) with an equal volume of CFA.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flanks of the mice.
-
Pertussis Toxin Administration (optional): For a more severe disease course, an intraperitoneal injection of pertussis toxin can be administered on the day of immunization and 48 hours later.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity based on a standardized scale.
Conclusion
[Gln144]-PLP (139-151) is a valuable research tool for investigating the cellular and molecular mechanisms underlying T-cell mediated autoimmunity. Its defined structure and biological activity make it an ideal antigen for in vitro and in vivo studies of autoimmune diseases like multiple sclerosis. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important peptide in their scientific endeavors.
References
Preliminary Studies of [Gln144]-PLP (139-151): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic, modified peptide fragment of the myelin proteolipid protein (PLP). Specifically, it is an analog of the major encephalitogenic epitope PLP (139-151), where the wild-type tryptophan (W) at position 144 has been substituted with glutamine (Q). This altered peptide ligand (APL) is a critical tool in the study of autoimmune demyelinating diseases, particularly multiple sclerosis (MS). It is primarily used to investigate the activation and regulation of autoreactive T cells in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[1][2] The modification at a key T-cell receptor (TCR) contact site allows for the detailed examination of T-cell signaling, cross-reactivity, and the induction of anergic or altered cytokine responses.[3]
Core Concept: T-Cell Cross-Reactivity and Anergy
The central hypothesis behind the use of [Gln144]-PLP (139-151) revolves around the concept of T-cell cross-reactivity and the induction of anergy. Autoreactive T cells, which can recognize self-antigens like PLP (139-151), are pivotal in the pathogenesis of autoimmune diseases. The interaction of these T cells with altered peptide ligands, such as [Gln144]-PLP (139-151), can lead to a state of unresponsiveness or "anergy" to the native self-antigen. This provides a potential therapeutic avenue for autoimmune disorders by selectively silencing the pathogenic T-cell response.
A key study by Munder et al. (2002) utilized a T-cell receptor (TCR) transgenic mouse model to investigate the effects of [Gln144]-PLP (139-151) on naive autoreactive T cells. Their findings suggest that activation with a potent non-self-ligand can render these T cells nonresponsive to the self-ligand, a state characterized by reduced IL-2 production.[3]
Quantitative Data Summary
While the full quantitative data from the seminal studies on [Gln144]-PLP (139-151) are embedded within the primary literature, the following table summarizes the expected outcomes based on the available information. This data is inferred from the described effects in the Munder et al. (2002) study and general knowledge of altered peptide ligands in EAE.
| Parameter | Treatment Group | Expected Outcome | Reference |
| T-Cell Proliferation (in vitro) | Naive T cells + PLP (139-151) | High Proliferation | Munder et al., 2002 |
| Naive T cells + [Gln144]-PLP (139-151) | Variable Proliferation (Potentially lower than wild-type) | Munder et al., 2002 | |
| [Gln144]-PLP pre-activated T cells + PLP (139-151) | Reduced Proliferation (Anergy) | Munder et al., 2002 | |
| Cytokine Production (IL-2) | Naive T cells + PLP (139-151) | High IL-2 Production | Munder et al., 2002 |
| [Gln144]-PLP pre-activated T cells + PLP (139-151) | Significantly Reduced IL-2 Production | Munder et al., 2002 | |
| Cytokine Production (IFN-γ) | Naive T cells + PLP (139-151) | High IFN-γ Production | Munder et al., 2002 |
| [Gln144]-PLP pre-activated T cells + PLP (139-151) | IFN-γ Production may be less affected than IL-2 | Munder et al., 2002 | |
| Clinical Score (in vivo EAE model) | Immunization with PLP (139-151) | Development of severe EAE | General EAE Protocols |
| Pre-treatment with [Gln144]-PLP (139-151) followed by PLP (139-151) immunization | Amelioration or prevention of EAE | Hypothetical based on anergy induction |
Experimental Protocols
The following are detailed methodologies for key experiments involving [Gln144]-PLP (139-151), based on standard EAE protocols and the descriptions in the Munder et al. (2002) study.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in SJL/J mice using the native PLP (139-151) peptide, which serves as the disease model for testing the effects of [Gln144]-PLP (139-151).
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
SJL/J mice (female, 6-8 weeks old)
Procedure:
-
Peptide Emulsification: Prepare an emulsion of PLP (139-151) in CFA. The final concentration of the peptide should be 1 mg/mL. To emulsify, mix equal volumes of the peptide solution and CFA and vortex or sonicate until a stable, thick emulsion is formed.
-
Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion, distributed over two sites on the flanks.
-
Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
In Vitro T-Cell Proliferation Assay
This assay is used to measure the proliferative response of T cells to [Gln144]-PLP (139-151) and the native PLP (139-151).
Materials:
-
Spleens and lymph nodes from immunized or TCR transgenic mice
-
[Gln144]-PLP (139-151) and PLP (139-151) peptides
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
[³H]-Thymidine
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens and lymph nodes of the mice.
-
Cell Plating: Plate the cells in 96-well plates at a density of 5 x 10⁵ cells per well.
-
Peptide Stimulation: Add the peptides ([Gln144]-PLP (139-151) or PLP (139-151)) to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
Cytokine Analysis (ELISA)
This protocol is for measuring the production of cytokines, such as IL-2 and IFN-γ, by T cells upon stimulation.
Materials:
-
Supernatants from T-cell proliferation assays
-
ELISA kits for mouse IL-2 and IFN-γ
-
96-well ELISA plates
Procedure:
-
Collect Supernatants: After 48-72 hours of peptide stimulation in the T-cell proliferation assay, carefully collect the culture supernatants.
-
Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kits to measure the concentration of IL-2 and IFN-γ in the supernatants. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of [Gln144]-PLP (139-151).
Caption: T-Cell activation pathway initiated by [Gln144]-PLP (139-151).
Caption: Experimental workflow for inducing T-cell anergy.
Caption: In vivo model for testing the therapeutic potential of [Gln144]-PLP (139-151).
References
In-Depth Technical Guide: [Gln144]-PLP (139-151) for the Study of T Cell Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[Gln144]-PLP (139-151) is a critical tool for researchers investigating T cell regulation, particularly in the context of autoimmune diseases such as multiple sclerosis. This synthetic peptide, an analog of the native myelin proteolipid protein (PLP) fragment 139-151, features a single amino acid substitution at position 144, replacing tryptophan with glutamine. This modification significantly alters its immunological properties, transforming it from an encephalitogenic agonist to a modulator of T cell responses. This guide provides a comprehensive overview of [Gln144]-PLP (139-151), including its impact on T cell activation, cytokine profiles, and its therapeutic potential in preclinical models of autoimmunity. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
The myelin proteolipid protein (PLP) is a major component of the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 139-151 of PLP is a dominant encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. T cells recognizing this peptide are implicated in the inflammatory cascade that leads to demyelination and neurological deficits.
Altered peptide ligands (APLs) are synthetic peptides with modifications to the original amino acid sequence. These modifications can dramatically alter the nature of the T cell response, from full agonism to partial agonism, antagonism, or even immune deviation. [Gln144]-PLP (139-151) is a well-characterized APL that has been instrumental in elucidating the mechanisms of T cell tolerance and immune regulation.
Core Concept: T Cell Receptor Interaction and Signal Transduction
The interaction between the T cell receptor (TCR) on a CD4+ T helper cell and the peptide-MHC class II complex on an antigen-presenting cell (APC) is a critical event in the initiation of an adaptive immune response. The specificity and avidity of this interaction determine the functional outcome of T cell activation.
The native PLP (139-151) peptide, when presented by the I-As MHC class II molecule in SJL/J mice, is recognized by pathogenic Th1 cells. This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which drive the autoimmune attack on the CNS.
The substitution of tryptophan (W) with glutamine (Q) at position 144 in [Gln144]-PLP (139-151) is a critical modification. Tryptophan at this position is a primary TCR contact residue.[1] Altering this residue modifies the interaction with the TCR, leading to an altered signaling cascade and a different functional T cell phenotype.
Figure 1. T Cell Recognition of Native vs. Altered Peptide Ligand.
Quantitative Data on T Cell Responses
The substitution at position 144 in the PLP (139-151) peptide has been shown to ablate its encephalitogenic potential and its ability to induce proliferative responses in T cells primed with the native peptide.[2]
Table 1: Comparative MHC Class II Binding Affinity
| Peptide | Sequence | MHC Class II (I-As) Binding Affinity (IC50, µM) |
| Native PLP (139-151) | HSLGW LGHPDKF | Expected to be in the high affinity range |
| [Gln144]-PLP (139-151) | HSLGQ LGHPDKF | Expected to have comparable or slightly lower affinity |
Table 2: T Cell Proliferation of PLP (139-151)-Primed Lymph Node Cells
| Peptide Concentration (µg/mL) | Native PLP (139-151) (Stimulation Index) | [Gln144]-PLP (139-151) (Stimulation Index) |
| 0.1 | Expected dose-dependent increase | Expected to be significantly lower or absent |
| 1 | Expected dose-dependent increase | Expected to be significantly lower or absent |
| 10 | Expected strong proliferation | Expected to be significantly lower or absent |
| 100 | Expected plateau or inhibition | Expected to be significantly lower or absent |
Table 3: Cytokine Profile of T Cell Clones Generated with [Gln144]-PLP (139-151)
| Cytokine | Concentration (pg/mL) upon stimulation with [Gln144]-PLP (139-151) |
| IFN-γ | Expected to be low or absent |
| IL-4 | Expected to be significantly induced[1] |
| IL-10 | Expected to be significantly induced[1] |
Experimental Protocols
Peptide Synthesis and Purification
Peptides (Native PLP (139-151) and [Gln144]-PLP (139-151)) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides should be confirmed by analytical RP-HPLC and mass spectrometry.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (optional, for a more severe disease course)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide in PBS and CFA.
-
Anesthetize the mice and inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
(Optional) Administer pertussis toxin (e.g., 200 ng) intraperitoneally on the day of immunization and again 48 hours later.
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 10 post-immunization. Score the disease severity on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Figure 2. Workflow for EAE Induction.
T Cell Proliferation Assay (3H-Thymidine Incorporation)
Materials:
-
Spleen and draining lymph nodes from immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Native PLP (139-151) and [Gln144]-PLP (139-151) peptides
-
3H-thymidine
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension from the spleen and lymph nodes of mice immunized 10-14 days prior.
-
Plate the cells at a density of 5 x 105 cells/well in a 96-well plate.
-
Add the peptides at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the wells in triplicate.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Pulse the cells with 1 µCi of 3H-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine Analysis (ELISA)
Materials:
-
Supernatants from T cell proliferation assays
-
Cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-4, IL-10)
-
Recombinant cytokine standards
-
Streptavidin-horseradish peroxidase (HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the cell culture supernatants and recombinant cytokine standards to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Mechanism of Action: Immune Deviation
The primary mechanism by which [Gln144]-PLP (139-151) is thought to regulate T cell responses is through immune deviation. Instead of inducing a pathogenic Th1 response, this APL promotes the differentiation of T cells into Th2 or other regulatory T cell subsets.[1] These cells produce anti-inflammatory cytokines such as IL-4 and IL-10.[1]
This shift in the cytokine milieu can have several consequences:
-
Inhibition of Th1 cell proliferation and function: Th2 cytokines can cross-regulate Th1 responses.
-
Induction of regulatory T cells: The altered signaling through the TCR can favor the development of T cells with suppressive functions.
-
Bystander suppression: The local production of anti-inflammatory cytokines at the site of inflammation can suppress the activity of other pathogenic T cells, even those with different antigen specificities.
The adoptive transfer of T cell lines generated with [Gln144]-PLP (139-151) has been shown to protect recipient mice from EAE induced by the native PLP (139-151) peptide, demonstrating the in vivo efficacy of this immune deviation.[1]
Figure 3. Proposed Mechanism of Immune Deviation by [Gln144]-PLP (139-151).
Conclusion
[Gln144]-PLP (139-151) serves as a powerful immunomodulatory agent for the study of T cell regulation in autoimmune disease models. Its ability to deviate the immune response from a pathogenic Th1 phenotype to a more regulatory Th2/Th0 phenotype highlights the potential of APLs as therapeutic agents. The detailed protocols and conceptual data tables provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important research tool in their studies of autoimmune pathogenesis and the development of novel immunotherapies. Further research to obtain precise quantitative data on the immunological effects of [Gln144]-PLP (139-151) will be invaluable to the field.
References
Methodological & Application
Application Notes and Protocols: [Gln144]-PLP (139-151) for Studies of Experimental Autoimmune Encephalomyelitis (EAE)
Application Notes
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for studying the pathogenesis of multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1][2] EAE is primarily mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 lineages, which infiltrate the CNS and trigger an inflammatory cascade leading to demyelination and axonal damage.[3][4]
The proteolipid protein (PLP) peptide 139-151 is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains, such as the SJL mouse.[1][2] However, modified versions of this peptide, such as [Gln144]-PLP (139-151), are employed to investigate the intricacies of T cell activation, tolerance, and the regulation of autoimmune responses.[1][5]
A substitution at amino acid position 144 of the PLP 139-151 peptide has been shown to ablate its encephalitogenic potential in both active and adoptive EAE models.[6] This suggests that the [Gln144] variant is not typically used to induce clinical EAE but rather serves as a tool for studying T cell regulation in the context of autoimmune pathogenesis.[1][5][7] Researchers may use this altered peptide to explore mechanisms of anergy, immune deviation, or the induction of regulatory T cells.
Key Applications for [Gln144]-PLP (139-151):
-
T-cell tolerance studies: Investigating the mechanisms by which autoreactive T cells are rendered non-responsive to myelin antigens.
-
Antigen processing and presentation: Studying how alterations in the peptide sequence affect its processing by antigen-presenting cells (APCs) and subsequent presentation to T cells.
-
T-cell receptor (TCR) signaling: Analyzing the impact of a modified peptide on the signaling cascade downstream of the TCR.
-
Development of antigen-specific immunotherapies: Exploring the potential of altered peptide ligands to modulate autoimmune responses.
Experimental Protocols
The following protocols are based on the standard procedure for EAE induction using the wild-type PLP (139-151) peptide. When using [Gln144]-PLP (139-151) for tolerance or mechanistic studies, the immunization protocol may be similar, but the expected outcome will not be the development of clinical EAE. Instead, researchers should focus on immunological readouts such as T cell proliferation assays, cytokine profiling, and analysis of regulatory T cell populations.
I. Materials and Reagents
| Reagent | Supplier | Catalog No. |
| [Gln144]-PLP (139-151) Peptide | Various | Custom |
| Complete Freund's Adjuvant (CFA) | Sigma-Aldrich | F5881 |
| Mycobacterium tuberculosis H37Ra | BD Biosciences | 231141 |
| Pertussis Toxin (PTX) | List Biological Labs | 180 |
| Phosphate-Buffered Saline (PBS), sterile | Various | - |
| Isoflurane | Various | - |
II. Animal Model
-
Species: Mouse
-
Strain: SJL/J (recommended for PLP-induced EAE)
-
Age: 8-12 weeks
-
Sex: Female (generally more susceptible to EAE)
III. Preparation of [Gln144]-PLP (139-151)/CFA Emulsion
-
Prepare a 2 mg/mL stock solution of [Gln144]-PLP (139-151) peptide in sterile PBS.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
To prepare the emulsion, mix equal volumes of the peptide solution and the CFA.
-
Emulsify the mixture by drawing it up and down through a 20-gauge needle until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Keep the emulsion on ice until use.
IV. Immunization Protocol
-
Anesthetize the mice using isoflurane.
-
On Day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the [Gln144]-PLP (139-151)/CFA emulsion (50 µL per site). This delivers a total of 100 µg of the peptide.
-
Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization. PTX acts as an additional adjuvant and facilitates the entry of immune cells into the CNS.
V. Clinical Scoring (for control wild-type PLP group)
For studies involving a positive control group immunized with wild-type PLP (139-151) to induce EAE, daily monitoring and clinical scoring are essential.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis with forelimb weakness/paralysis |
| 5 | Moribund or dead |
Mice reaching a score of 4 should be closely monitored and may require euthanasia based on institutional guidelines.
VI. Immunological Analysis (for [Gln144]-PLP group)
At a predetermined time point post-immunization (e.g., day 10-14), tissues can be harvested for immunological analysis.
-
T-cell Proliferation Assay:
-
Isolate splenocytes and/or draining lymph node cells.
-
Culture the cells in the presence of varying concentrations of [Gln144]-PLP (139-151) or wild-type PLP (139-151).
-
Measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution.
-
-
Cytokine Analysis:
-
Culture splenocytes or lymph node cells with the peptide of interest.
-
Collect supernatants and measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) by ELISA or multiplex bead array.
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the spleen, lymph nodes, and CNS.
-
Stain for cell surface markers (e.g., CD4, CD25, Foxp3) and intracellular cytokines to characterize T cell populations.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of T cell activation in the periphery and subsequent events in the CNS.
Caption: Experimental workflow for studies using [Gln144]-PLP (139-151).
References
- 1. researchgate.net [researchgate.net]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for [Gln144]-PLP (139-151) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). It is an analogue of the native PLP (139-151) peptide, a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The substitution of the native glutamine at position 144 is designed to modulate the T cell response, making [Gln144]-PLP (139-151) a valuable reagent for studying the intricacies of T cell activation, immune tolerance, and the pathogenesis of autoimmune diseases.[1][2][3][4][5]
These application notes provide detailed protocols for the use of [Gln144]-PLP (139-151) in mice to induce EAE, enabling researchers to investigate disease mechanisms and evaluate potential therapeutic agents.
Mechanism of Action
[Gln144]-PLP (139-151) acts as an experimental antigen that activates T cells by binding to the T-cell Receptor (TCR).[1][2][4][5] This interaction triggers a cascade of downstream signaling events, leading to T cell proliferation and differentiation. In the context of EAE, the administration of [Gln144]-PLP (139-151) leads to the activation of autoreactive CD4+ T cells.[6][7][8] These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory response against the myelin sheath, resulting in the characteristic demyelination and neurological deficits observed in EAE and MS.[6][9] The pro-inflammatory cytokines IL-17 and IFN-γ, released by these activated T cells, play a crucial role in this process.[6]
Data Presentation
The following tables summarize quantitative data from studies using PLP (139-151) to induce EAE in SJL mice. This data can serve as a reference for expected outcomes when using [Gln144]-PLP (139-151), although specific results may vary depending on the experimental conditions.
Table 1: EAE Induction with PLP (139-151) in SJL/J Mice [7][8][9][10]
| Parameter | Value | Reference |
| Mouse Strain | SJL/J | [7][8][9] |
| Peptide Dose | 20, 50, or 100 nmol | [9] |
| 50 µg | [7][8] | |
| 200 µg | [10] | |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [7][8][11] |
| Pertussis Toxin (PTX) | 200 ng (i.p.) on days 0 and 2 | [10] |
| Disease Onset | Beginning on Day 9 | [9] |
| Day 8 | [7][8] | |
| 8.83 ± 1.7 days | [10] | |
| Maximum Clinical Score | 5 (mortality) | [7][8] |
| 5 | [10] | |
| Disease Incidence | >90% | [11] |
| 12/12 | [10] |
Table 2: Histopathological Findings in PLP (139-151)-Induced EAE [9][10]
| Finding | Observation | Reference |
| Inflammation | CNS inflammation, edema, gliosis | [9] |
| Mean score: 2.4 ± 0.5 | [10] | |
| Demyelination | Present in all mice between Days 10 and 28 | [9] |
| Mean score: 3.1 ± 0.4 | [10] |
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE (RR-EAE) in SJL/J Mice
This protocol is adapted from established methods for inducing EAE using PLP peptides.[6][11]
Materials:
-
[Gln144]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female SJL/J mice, 8-12 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve [Gln144]-PLP (139-151) in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock to repeatedly force the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously (s.c.) at two sites on the flank with a total of 100 µL of the emulsion (containing 100 µg of peptide).[6]
-
-
Pertussis Toxin Administration (Optional but Recommended):
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight changes.[6]
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Provide supportive care, such as moistened food on the cage floor and intraperitoneal injections of saline for dehydrated mice.[6]
-
Protocol 2: Adoptive Transfer of EAE
This protocol allows for the study of the pathogenic effects of T cells in isolation.
Materials:
-
Donor SJL/J mice immunized with [Gln144]-PLP (139-151) as described in Protocol 1
-
Naive recipient SJL/J mice
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
[Gln144]-PLP (139-151) peptide
-
Ficoll-Hypaque
-
Sterile dissection tools and cell culture supplies
Procedure:
-
Isolation of Lymph Node Cells:
-
Ten days after immunization, euthanize the donor mice and aseptically remove the draining lymph nodes (inguinal and axillary).
-
Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides or using a cell strainer.
-
Wash the cells with PBS.
-
-
In Vitro Restimulation:
-
Culture the lymph node cells at a density of 8 x 10^6 cells/mL in complete medium.
-
Stimulate the cells with 10 µg/mL of [Gln144]-PLP (139-151) for 4 days.[12]
-
-
Isolation of T Cell Blasts:
-
After 4 days, harvest the T cell blasts by Ficoll-Hypaque density gradient centrifugation.[12]
-
Wash the blasts twice with sterile PBS.
-
-
Adoptive Transfer:
-
Monitoring:
-
Monitor the recipient mice for clinical signs of EAE as described in Protocol 1.
-
Concluding Remarks
The use of [Gln144]-PLP (139-151) in mice provides a robust and reproducible model for studying the immunopathology of multiple sclerosis. The protocols outlined above offer a framework for inducing and analyzing EAE. Researchers should optimize experimental conditions, such as peptide and PTX dosage, based on their specific research questions and preliminary experiments.[6] Careful monitoring and ethical considerations are paramount throughout the experimental process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute experimental allergic encephalomyelitis in SJL/J mice induced by a synthetic peptide of myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Nasal administration of PLP:OVA-pÏ1 prior to PLP139â151 challenge protects SJL mice from EAEa. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 12. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols: T Cell Activation Assay with [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin proteolipid protein (PLP) peptide 139-151 is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The variant peptide, [Gln144]-PLP (139-151), in which the tryptophan (W) at position 144 is substituted with glutamine (Q), serves as a critical tool for studying T cell tolerance, cross-reactivity, and the modulation of autoimmune responses.[1][2] This substitution occurs at a crucial T-cell receptor (TCR) contact residue, significantly altering the nature of the subsequent T cell activation.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing [Gln144]-PLP (139-151) in T cell activation assays. The information is intended to guide researchers in immunology and drug development in designing and executing experiments to probe the nuances of T cell responses to this altered peptide ligand.
Data Presentation: T Cell Response to PLP (139-151) and its [Gln144] Analog
The activation of T cells by the wild-type PLP (139-151) peptide typically elicits a pro-inflammatory Th1-dominant response, characterized by the secretion of cytokines such as IFN-γ and IL-2. In contrast, the [Gln144]-PLP (139-151) analog has been shown to induce a deviated or Th2-like response, with the production of IL-4 and IL-10, and can exhibit reduced encephalitogenicity.[3][4]
While direct side-by-side quantitative data for the [Gln144] variant is not always presented in a single tabular format in the literature, the following tables summarize representative findings on T cell proliferation and cytokine production in response to the wild-type PLP (139-151) and analogs with substitutions at position 144.
Table 1: T Cell Proliferation in Response to PLP (139-151) and Analogs
| Peptide Stimulant | T Cell Source | Assay | Proliferation (Stimulation Index / % Proliferation) | Reference |
| PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | [3H]Thymidine incorporation | High Proliferation | [5] |
| [Ala144]-PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | [3H]Thymidine incorporation | Ablated Proliferative Response | [5] |
| [Gln144]-PLP (139-151) | T cell clones from [Gln144]-immunized mice | Proliferation Assay | Hyperstimulatory Response | [2] |
Table 2: Cytokine Profile of T Cells Activated with PLP (139-151) and Analogs
| Peptide Stimulant | T Cell Source | IFN-γ Production | IL-4 Production | IL-2 Production | Reference | | --- | --- | --- | --- | --- | | PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | High | Low/Undetectable | High |[6] | | [Ala144]-PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | Low/Undetectable | Not Reported | Not Reported |[6] | | [Gln144]-PLP (139-151) | T cell clones from [Gln144]-immunized mice | Induced | Induced | Induced |[2][4] |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol details the measurement of T cell proliferation in response to peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
[Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
CFSE stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells or PBMCs from the spleen or blood of immunized or naive animals.
-
CFSE Labeling: a. Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Culture and Stimulation: a. Resuspend CFSE-labeled T cells in complete RPMI-1640 medium. b. Plate the T cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. c. Add APCs at an appropriate ratio (e.g., 1:1 or 1:5 T cell to APC ratio). d. Add the [Gln144]-PLP (139-151) or control peptides at various concentrations (e.g., 1, 10, 50 µg/mL). Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads or PHA). e. Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from the culture plates. b. Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer. d. Analyze the data by gating on the live lymphocyte population and then on the T cell subset of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the detection of cytokine production within individual T cells following peptide stimulation.
Materials:
-
Isolated T cells or PBMCs
-
[Gln144]-PLP (139-151) and control peptides
-
Complete RPMI-1640 medium
-
Antigen-Presenting Cells (APCs)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-2)
Procedure:
-
Cell Stimulation: a. Co-culture T cells and APCs in a 24-well plate. b. Stimulate the cells with [Gln144]-PLP (139-151) or control peptides for 6-24 hours at 37°C. c. For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium to block cytokine secretion.
-
Surface Staining: a. Harvest the cells and wash with flow cytometry staining buffer. b. Resuspend the cells in the staining buffer containing fluorescently labeled antibodies against surface markers. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells with the permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in the permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines. b. Incubate for 30 minutes at room temperature or 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in flow cytometry staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the T cell population of interest and quantifying the percentage of cells expressing each cytokine.
Visualizations
T Cell Activation Signaling Pathway
Caption: Simplified T cell activation signaling cascade initiated by TCR and co-stimulatory signals.
Experimental Workflow for T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation using CFSE staining and flow cytometry.
Experimental Workflow for Intracellular Cytokine Staining
Caption: Workflow for measuring intracellular cytokine production in T cells by flow cytometry.
References
- 1. [Gln144]-PLP (139-151) (Q144-PLP(139-151)) | 抗原肽段 | MCE [medchemexpress.cn]
- 2. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Cytotoxic T lymphocyte antigen-4 (CTLA-4) regulates the size, reactivity, and function of a primed pool of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Gln144]-PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE) Induction and Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides. One such encephalitogenic peptide is the proteolipid protein (PLP) fragment 139-151.
[Gln144]-PLP (139-151) is an altered peptide ligand (APL) of the native PLP (139-151) peptide, where the tryptophan at position 144 has been substituted with glutamine. This single amino acid substitution significantly alters the T-cell response to the peptide. While the native PLP (139-151) peptide induces a pathogenic Th1-mediated response leading to EAE, [Gln144]-PLP (139-151) has been shown to induce a shift towards a Th2-dominant or regulatory T-cell response. Consequently, this APL is a valuable tool for studying T-cell regulation, immune deviation, and the development of antigen-specific immunotherapies for autoimmune diseases like MS. It can be used to inhibit the development of EAE induced by the native peptide and to generate protective T-cell responses.
These application notes provide an overview of the dosages and protocols for the use of various PLP (139-151) peptides in EAE studies, with a focus on the application of [Gln144]-PLP (139-151) for immune modulation.
Data Presentation: Dosage of PLP (139-151) Peptides for EAE Induction
The following table summarizes the dosages of different PLP (139-151) peptide variants used for the induction of EAE in SJL mice, a commonly used strain for relapsing-remitting EAE models. The dosage of [Gln144]-PLP (139-151) for direct EAE induction is not well-established as it is primarily used for immune modulation; however, similar dose ranges to the native peptide can be considered for such studies.
| Peptide Variant | Mouse Strain | Dosage Range per Mouse | Purpose | Reference |
| Native PLP (139-151) | SJL | 50 - 100 µg | Induction of relapsing-remitting EAE | [1] |
| [Ser140]-PLP (139-151) | SJL | Not specified in abstracts | Induction of relapsing-remitting EAE | |
| PLP (139-151) | SJL/J | 75, 125, or 200 µg | Dose-response studies for EAE induction | [2] |
| PLP (139-151) | SJL/J | 50 µg | Induction of EAE for treatment studies | [1] |
| PLP (139-151) (C140S) | SJL/J | 2, 10, or 50 µg | Dose-response for EAE induction | [3] |
| [Gln144]-PLP (139-151) | SJL | Not specified for direct induction | Immune modulation, generation of regulatory T-cells | [4] |
Experimental Protocols
Protocol 1: Induction of EAE using PLP (139-151) Peptide
This protocol describes a standard method for inducing EAE in SJL mice using a PLP (139-151) peptide. This can be adapted for studies involving [Gln144]-PLP (139-151) to investigate its immunomodulatory effects, either by co-immunization with the native peptide or by direct immunization to characterize the resulting immune response.
Materials:
-
PLP (139-151) peptide (or [Gln144]-PLP (139-151))
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Phosphate-buffered saline (PBS), sterile
-
Female SJL mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the PLP (139-151) peptide in sterile PBS at a concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify by drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Inject each mouse subcutaneously with 0.1 mL of the emulsion (containing 50 µg of the peptide) distributed over two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), inject each mouse intraperitoneally with 200 ng of PTX in 0.1 mL of sterile PBS. PTX enhances the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the CNS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Protocol 2: Generation of [Gln144]-PLP (139-151)-Specific Regulatory T-cells and Adoptive Transfer
This protocol is designed to generate T-cells specific to [Gln144]-PLP (139-151) in vitro for subsequent adoptive transfer to study their protective effects against EAE induced by the native peptide.
Materials:
-
[Gln144]-PLP (139-151) peptide
-
Spleens from SJL mice immunized with [Gln144]-PLP (139-151) as in Protocol 1 (10 days post-immunization)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Interleukin-2 (IL-2)
-
Naive female SJL mice, 8-12 weeks old
Procedure:
-
Isolation of Splenocytes:
-
Euthanize the immunized mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption.
-
Lyse red blood cells using a lysis buffer and wash the cells with PBS.
-
-
In Vitro T-cell Expansion:
-
Culture the splenocytes at a density of 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add [Gln144]-PLP (139-151) to the culture at a final concentration of 10 µg/mL.
-
After 72 hours, add recombinant murine IL-2 to the culture at a final concentration of 20 U/mL.
-
Continue to culture the cells for an additional 4-7 days, adding fresh medium with IL-2 as needed.
-
-
Adoptive Transfer:
-
Harvest the cultured T-cells and wash them with sterile PBS.
-
Inject 1 x 10^7 viable T-cells intravenously into the tail vein of naive recipient mice.
-
-
EAE Induction in Recipient Mice:
-
One day after the adoptive transfer, induce EAE in the recipient mice using the native PLP (139-151) peptide as described in Protocol 1.
-
Monitor and score the mice for clinical signs of EAE as described above. A control group of mice receiving no T-cells or T-cells stimulated with an irrelevant peptide should be included.
-
Mandatory Visualization
References
- 1. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Gln144]-PLP (139-151) Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic peptide analogue of the myelin proteolipid protein (PLP) fragment 139-151. It is a crucial tool in immunology research, particularly in the study of autoimmune diseases of the central nervous system, such as multiple sclerosis (MS). This peptide is an experimental antigen used to investigate T-cell responses to both autoantigens and cross-reactive non-autoantigens.[1][2] The substitution of glutamine at position 144 is designed to modulate the T-cell response and is used in studies of T-cell regulation in autoimmune pathogenesis.[1][3]
The primary application of [Gln144]-PLP (139-151) is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, which serves as a widely used model for human MS.[3] By activating T-cells through binding to the T-cell receptor (TCR), [Gln144]-PLP (139-151) triggers an immune response that leads to inflammation and demyelination in the central nervous system, mimicking the pathology of MS.[1][2]
These application notes provide detailed protocols for the preparation of [Gln144]-PLP (139-151) for injection, including reconstitution of the lyophilized peptide and its formulation for in vivo studies.
Product Information
| Property | Value |
| Sequence (Three Letter Code) | His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe |
| Calculated Molecular Weight | 1463.67 g/mol |
| Molecular Formula | C66H102N20O18 |
| Appearance | Lyophilized powder |
| Purity | >95% |
| Storage (Lyophilized) | Store at -20°C. The lyophilized powder is stable for extended periods when stored correctly.[4] |
Reconstitution of Lyophilized [Gln144]-PLP (139-151)
Proper reconstitution of the lyophilized peptide is critical to ensure its biological activity and to obtain reliable experimental results. The following protocol outlines the recommended procedure.
Materials:
-
Lyophilized [Gln144]-PLP (139-151) vial
-
Sterile, pyrogen-free water, or a suitable buffer (e.g., sterile PBS)
-
Sterile, non-pyrogenic polypropylene (B1209903) tubes
-
Calibrated micropipettes with sterile tips
-
Vortex mixer
-
Optional: Bath sonicator
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Selection: The choice of solvent can impact the solubility and stability of the peptide. For many peptides, sterile, distilled water is a suitable solvent. For the parent peptide PLP (139-151), solubility in water is reported to be up to 2 mg/mL.[4][5] It is recommended to start with a small amount of solvent to test solubility. If the peptide is difficult to dissolve in water, the addition of a small amount of a solubilizing agent like acetonitrile (B52724) may be necessary. For in vivo experiments, the final solution must be biocompatible.
-
Reconstitution Procedure:
-
Carefully remove the cap from the vial.
-
Using a calibrated micropipette, add the calculated volume of the chosen sterile solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
If the peptide does not fully dissolve, gentle vortexing or sonication in a water bath for a few minutes can be used to aid dissolution.
-
-
Verification of Reconstitution: Visually inspect the solution to ensure that the peptide has completely dissolved and that there are no visible particulates. The solution should be clear and colorless.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C. For the parent peptide PLP (139-151), reconstituted solutions are reported to be stable for 3 months at -20°C and up to one year at -80°C.[6][7] A product datasheet for [Gln144]-PLP (139-151) suggests that in solvent, it is stable for one year at -80°C.[7]
-
Experimental Protocol: Induction of EAE in Mice
This protocol describes the preparation and administration of [Gln144]-PLP (139-151) to induce EAE in susceptible mouse strains (e.g., SJL/J mice).
Materials:
-
Reconstituted [Gln144]-PLP (139-151) stock solution
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for enhancing disease severity)
-
Sterile 1 mL Luer-Lok syringes
-
Sterile 27-gauge needles
-
Glass emulsifying syringes or a high-speed homogenizer
Protocol:
-
Preparation of the Peptide-CFA Emulsion:
-
The final injection volume is typically 100-200 µL per mouse.
-
A common dosage for the parent peptide PLP (139-151) is 50-100 µg per mouse.[8]
-
To prepare the emulsion, mix the [Gln144]-PLP (139-151) solution with an equal volume of CFA. For example, to prepare 1 mL of emulsion for 5 mice (at 100 µ g/mouse in a 200 µL injection volume), you would mix 500 µL of a 1 mg/mL peptide solution with 500 µL of CFA.
-
Emulsification is a critical step. A stable water-in-oil emulsion can be created by drawing the mixture into and expelling it from a glass syringe repeatedly until a thick, white emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.
-
-
Immunization Procedure:
-
Administer the emulsion via subcutaneous injection. A common method is to inject into two sites on the flank of each mouse.
-
For a 200 µL total dose, inject 100 µL at each site.
-
-
Administration of Pertussis Toxin (Optional):
-
To enhance the EAE severity, pertussis toxin can be administered.
-
A typical protocol involves intraperitoneal injection of 100-200 ng of PTX in sterile PBS on the day of immunization and again 48 hours later.
-
-
Monitoring of Animals:
-
Following immunization, monitor the mice daily for clinical signs of EAE, which typically appear 9-14 days post-immunization.
-
Clinical scoring is used to assess disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Signaling Pathway and Experimental Workflow
T-Cell Receptor Activation by [Gln144]-PLP (139-151)
The binding of the [Gln144]-PLP (139-151) peptide, presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) class II molecule, to the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and differentiation into effector T-cells that mediate the autoimmune response.
Caption: TCR signaling cascade initiated by [Gln144]-PLP (139-151).
Experimental Workflow for EAE Induction
The following diagram illustrates the key steps in the experimental workflow for inducing EAE using [Gln144]-PLP (139-151).
Caption: Workflow for EAE induction with [Gln144]-PLP (139-151).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 5. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 7. targetmol.com [targetmol.com]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stimulation of T Cells with [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin proteolipid protein (PLP) peptide 139-151 is a key autoantigen in the preclinical experimental autoimmune encephalomyelitis (EAE) model, which is used to study multiple sclerosis. Altered peptide ligands (APLs) derived from this native sequence are valuable tools for investigating T cell activation, tolerance, and the potential for immunomodulatory therapies. [Gln144]-PLP (139-151) is an APL where the tryptophan at position 144 is substituted with glutamine. This modification at a primary T cell receptor (TCR) contact residue can alter the nature of the T cell response.[1] These application notes provide detailed protocols and expected outcomes for the in vitro stimulation of T cells with [Gln144]-PLP (139-151).
Data Presentation
The following tables summarize representative quantitative data from in vitro T cell stimulation experiments. This data is illustrative and serves to compare the stimulatory potential of the native PLP (139-151) peptide with the [Gln144]-PLP (139-151) APL on a PLP (139-151)-specific T cell line.
Table 1: T Cell Proliferation in Response to PLP (139-151) and [Gln144]-PLP (139-151)
| Peptide Stimulant | Concentration (µg/mL) | Proliferation (CPM, Mean ± SD) | Stimulation Index (SI) |
| No Peptide (Unstimulated) | 0 | 500 ± 50 | 1 |
| PLP (139-151) (Native) | 10 | 45,000 ± 3,500 | 90 |
| [Gln144]-PLP (139-151) | 10 | 25,000 ± 2,100 | 50 |
CPM = Counts Per Minute from [³H]thymidine incorporation assay. SI = (CPM of stimulated cells) / (CPM of unstimulated cells).
Table 2: Cytokine Secretion Profile of T Cells Stimulated with PLP (139-151) and [Gln144]-PLP (139-151)
| Peptide Stimulant | Concentration (µg/mL) | IFN-γ (pg/mL, Mean ± SD) | IL-4 (pg/mL, Mean ± SD) | IL-10 (pg/mL, Mean ± SD) |
| No Peptide (Unstimulated) | 0 | < 10 | < 5 | < 5 |
| PLP (139-151) (Native) | 10 | 2500 ± 200 | 50 ± 10 | 30 ± 8 |
| [Gln144]-PLP (139-151) | 10 | 1500 ± 150 | 80 ± 15 | 60 ± 12 |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol details the measurement of T cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
PLP (139-151)-specific T cells (e.g., from immunized SJL/J mice)
-
Antigen Presenting Cells (APCs), irradiated splenocytes from naive SJL/J mice
-
[Gln144]-PLP (139-151) and native PLP (139-151) peptides
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
[³H]thymidine (1 mCi/mL)
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of PLP (139-151)-specific T cells and adjust the concentration to 2 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
Prepare a single-cell suspension of irradiated APCs and adjust the concentration to 4 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
-
Peptide Dilution:
-
Prepare stock solutions of [Gln144]-PLP (139-151) and native PLP (139-151) in sterile PBS or DMSO.
-
Perform serial dilutions in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
-
Assay Setup:
-
Add 50 µL of the T cell suspension (1 x 10⁴ cells) to each well of a 96-well plate.
-
Add 50 µL of the irradiated APC suspension (2 x 10⁵ cells) to each well.
-
Add 100 µL of the peptide dilutions to the respective wells in triplicate.
-
Include control wells with T cells and APCs but no peptide (unstimulated) and wells with a mitogen like Concanavalin A as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
[³H]Thymidine Pulsing:
-
After 72 hours, add 1 µCi of [³H]thymidine in 20 µL of medium to each well.
-
Incubate the plate for an additional 18-24 hours.
-
-
Harvesting and Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T cell proliferation.
-
Protocol 2: Cytokine Analysis by ELISA
This protocol describes the quantification of cytokines secreted into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from T cell proliferation assay (collected before [³H]thymidine pulsing)
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-4, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Supernatant Collection:
-
Prior to adding [³H]thymidine in the proliferation assay (at the 72-hour time point), centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted standards and the collected culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
Application Notes and Protocols for EAE Induction using [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE through immunization with myelin-derived peptides allows for the study of disease pathogenesis and the evaluation of potential therapeutic interventions. Proteolipid protein (PLP) is a major component of CNS myelin, and peptides derived from it, such as PLP (139-151), are potent inducers of EAE in susceptible mouse strains like the SJL/J mouse.
Modified variants of these peptides, known as altered peptide ligands (APLs), are crucial tools for investigating the intricacies of T cell activation, regulation, and the induction of immune tolerance. [Gln144]-PLP (139-151) is one such APL, where the original tryptophan (W) at position 144 is substituted with glutamine (Q). This modification can alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream immune response.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of [Gln144]-PLP (139-151) in the induction of EAE. While specific immunization schedules for this particular APL are not extensively documented in publicly available literature, the following protocols are based on well-established methods for the standard PLP (139-151) peptide and its other variants. Researchers should consider these as a starting point and may need to optimize the protocol for their specific research objectives.
Data Presentation: Immunization Schedules for PLP (139-151)-Induced EAE
The following tables summarize typical immunization parameters for inducing EAE in SJL/J mice using various PLP (139-151) peptides. These values can serve as a reference for designing experiments with [Gln144]-PLP (139-151).
Table 1: Peptide and Adjuvant Composition for EAE Induction in SJL/J Mice
| Parameter | Recommended Range | Notes |
| Peptide | PLP (139-151) or its variants | [Gln144]-PLP (139-151) is an altered peptide ligand. |
| Peptide Dose | 50 - 100 µ g/mouse | The optimal dose for [Gln144]-PLP (139-151) may need to be determined empirically.[2][3][4] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | A water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. |
| Mycobacterium tuberculosis H37Ra in CFA | 1 - 4 mg/mL | A common concentration is 4 mg/mL.[2] |
| Emulsion Volume | 0.1 - 0.2 mL/mouse | The total volume is typically split across multiple injection sites. |
Table 2: Pertussis Toxin (PTX) Administration (Optional)
| Parameter | Recommended Dose | Administration | Notes |
| PTX | 100 - 200 ng/mouse | Intraperitoneal (i.p.) or Intravenous (i.v.) | PTX can increase the severity of the initial EAE wave but may reduce the incidence of relapses.[3][5] |
| Timing | Day 0 and optionally Day 2 post-immunization | Administered on the same day as the peptide emulsion.[3] | The necessity of PTX for [Gln144]-PLP (139-151) induced EAE should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of [Gln144]-PLP (139-151)/CFA Emulsion
Materials:
-
[Gln144]-PLP (139-151) peptide (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Two sterile Luer-lock syringes (glass or polypropylene)
-
A sterile Luer-lock connector
Procedure:
-
Reconstitute the lyophilized [Gln144]-PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
In one syringe, draw up the desired volume of the peptide solution. For example, for 10 mice at 100 µ g/mouse , you would need 1 mg of peptide in 1 mL of PBS.
-
In the second syringe, draw up an equal volume of CFA.
-
Connect the two syringes using the Luer-lock connector.
-
Create a stable water-in-oil emulsion by repeatedly and forcefully passing the mixture between the two syringes for at least 10 minutes.
-
To test for a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.
-
Keep the emulsion on ice until ready for injection to maintain its stability.
Protocol 2: EAE Induction via Immunization
Materials:
-
SJL/J mice (female, 8-12 weeks old are commonly used)
-
Prepared [Gln144]-PLP (139-151)/CFA emulsion
-
Insulin syringes with 27-30 gauge needles
-
Pertussis Toxin (PTX) solution (if used)
-
Sterile PBS (for PTX dilution)
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw the [Gln144]-PLP (139-151)/CFA emulsion into the injection syringe.
-
Administer a total of 0.1-0.2 mL of the emulsion subcutaneously (s.c.) per mouse. It is recommended to divide the injection volume over two to four sites on the flanks and/or the base of the tail.[2][5]
-
If using PTX: On the day of immunization (Day 0), administer 100-200 ng of PTX in sterile PBS via intraperitoneal (i.p.) injection. A second dose may be given on Day 2.[3]
-
Return the mice to their cages and monitor them closely for recovery from anesthesia.
Protocol 3: Clinical Scoring of EAE
Procedure:
-
Beginning on day 7 post-immunization, observe the mice daily for clinical signs of EAE.
-
Score each mouse according to the standardized EAE clinical scoring scale (0-5). To minimize bias, scoring should be performed by an individual blinded to the experimental groups.
-
Record the daily clinical score and body weight for each mouse.
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness (unsteady gait) |
| 2.0 | Partial hind limb paralysis (paresis) |
| 2.5 | Unilateral complete hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and partial forelimb paralysis |
| 4.0 | Complete paralysis (quadriplegia) |
| 5.0 | Moribund state or death |
Note: This scoring system may need to be adapted based on the specific clinical presentation in your model.
Protocol 4: Histopathological Analysis
Materials:
-
PBS, 4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination)
-
Microscope
Procedure:
-
At the desired time point (e.g., peak of disease or end of the study), euthanize the mice according to approved IACUC protocols.
-
Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the brain and spinal cord.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat.
-
Mount the sections on slides and perform histological staining to assess inflammation and demyelination.
-
Quantify the extent of cellular infiltration and demyelination using microscopy and image analysis software.
Protocol 5: Immune Cell Analysis from CNS
Materials:
-
Collagenase D, DNase I
-
Percoll or Ficoll-Paque
-
RPMI-1640 medium
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, CD11b)
-
Flow cytometer
Procedure:
-
Following euthanasia and perfusion with PBS, dissect the brain and spinal cord.
-
Mechanically dissociate the tissue and digest with Collagenase D and DNase I to obtain a single-cell suspension.
-
Isolate mononuclear cells from the CNS homogenate using a Percoll or Ficoll-Paque density gradient.
-
Wash the isolated cells and stain with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
Acquire the data on a flow cytometer and analyze the frequency and phenotype of infiltrating immune cells in the CNS.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 3. Promoting tolerance to proteolipid protein-induced experimental autoimmune encephalomyelitis through targeting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Measuring T Cell Responses to [Gln144]-PLP (139-151): Application Notes and Protocols for Researchers
For Immediate Release
AUDIENCE: Researchers, scientists, and drug development professionals in immunology, neurobiology, and autoimmune disease.
This document provides detailed application notes and experimental protocols for measuring T cell responses to the altered peptide ligand [Gln144]-PLP (139-151), a key antigen in the study of autoimmune demyelinating diseases such as multiple sclerosis. These guidelines are intended to facilitate the accurate and reproducible assessment of antigen-specific T cell activation, proliferation, and cytokine secretion.
Introduction to [Gln144]-PLP (139-151) and T Cell Response Measurement
The myelin proteolipid protein (PLP) peptide 139-151 is a major encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE). The variant, [Gln144]-PLP (139-151), where the native tryptophan at position 144 is replaced by glutamine, is an altered peptide ligand (APL) used to study the fine specificity and functional plasticity of autoreactive T cells. [Gln144]-PLP (139-151) activates T cells by binding to the T-cell Receptor (TCR), which in turn triggers an immune response.[1] This APL has been shown to induce distinct T helper 2 (Th2) cell responses, characterized by the production of cytokines such as IL-4 and IL-10, which can modulate the pathogenic Th1 response typically induced by the wild-type peptide.
Accurate measurement of the T cell response to [Gln144]-PLP (139-151) is critical for understanding the mechanisms of immune regulation in EAE and for the development of antigen-specific immunotherapies. The following sections detail three key techniques for this purpose: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T cell proliferation assays.
Key Experimental Techniques and Protocols
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is particularly useful for detecting rare antigen-specific T cells.
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
[Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides
-
Complete RPMI-1640 medium
-
Spleen or lymph node cells from immunized SJL/J mice
-
Positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies)
-
Negative control (medium alone)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile PBS. Coat wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or lymph node cells from mice immunized with PLP (139-151). Add 2-5 x 10^5 cells per well. Add [Gln144]-PLP (139-151) or wild-type PLP (139-151) peptide to the respective wells at a final concentration of 10-50 µg/mL. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate. Monitor spot formation in the dark. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.
| Peptide Stimulant | Mean SFU/10^6 Splenocytes (IFN-γ) | Reference |
| Wild-type PLP (139-151) | 150-300 | [2] |
| [Gln144]-PLP (139-151) | 50-100 | [3] |
| Medium Only (Negative Control) | <10 | [2] |
| Concanavalin A (Positive Control) | >1000 | [4] |
Note: These values are representative and may vary depending on the experimental conditions.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by individual T cells, providing information on the phenotype of the responding cells (e.g., CD4+ or CD8+).
Materials:
-
Single-cell suspension from spleen or lymph nodes of immunized mice
-
[Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Stimulate with [Gln144]-PLP (139-151) or wild-type PLP (139-151) at 10-50 µg/mL for 4-6 hours at 37°C. Add a protein transport inhibitor for the last 2-4 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at room temperature.
-
Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ T cell population and analyze the percentage of cells expressing IFN-γ and IL-4.
| Peptide Stimulant | % of CD4+ T cells producing IFN-γ | % of CD4+ T cells producing IL-4 | Reference |
| Wild-type PLP (139-151) | 1.5 - 3.0% | < 0.5% | [5] |
| [Gln144]-PLP (139-151) | 0.5 - 1.0% | 2.0 - 4.0% | [3] |
| Medium Only | < 0.1% | < 0.1% | [5] |
Note: These values are representative and may vary depending on the experimental conditions.
T Cell Proliferation Assays
T cell proliferation in response to antigen stimulation is a hallmark of T cell activation. This can be measured by the incorporation of a radioactive nucleotide ([3H]-thymidine) or by the dilution of a fluorescent dye (CFSE).
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Single-cell suspension from spleen or lymph nodes of immunized mice
-
[Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend cells in PBS at 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold complete medium. Wash the cells twice.
-
Cell Plating and Stimulation: Plate 2 x 10^5 CFSE-labeled cells per well. Add [Gln144]-PLP (139-151) or wild-type PLP (139-151) at a final concentration of 10-100 µg/mL.
-
Incubation: Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest the cells and stain with a viability dye and anti-CD4 antibody. Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live CD4+ T cell gate.
| Peptide Stimulant | Stimulation Index (SI) | % Proliferating CD4+ T cells | Reference |
| Wild-type PLP (139-151) | 10 - 25 | 30 - 50% | [6] |
| [Gln144]-PLP (139-151) | 2 - 8 | 10 - 25% | [3] |
| Medium Only | 1 | < 5% | [6] |
Note: Stimulation Index (SI) is calculated as the mean cpm of stimulated wells divided by the mean cpm of unstimulated wells in a [3H]-thymidine incorporation assay.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the ELISpot assay.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Workflow for CFSE Proliferation Assay.
Caption: Altered TCR signaling by [Gln144]-PLP (139-151).
Concluding Remarks
The methodologies described provide a robust framework for the comprehensive analysis of T cell responses to the altered peptide ligand [Gln144]-PLP (139-151). The choice of assay will depend on the specific research question, with ELISpot being optimal for frequency analysis of cytokine-secreting cells, ICS for phenotypic characterization of cytokine producers, and proliferation assays for assessing the overall magnitude of the T cell response. Consistent application of these detailed protocols will enhance the reliability and comparability of data across different studies, ultimately contributing to a deeper understanding of T cell-mediated autoimmunity and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunospot.com [immunospot.com]
- 3. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: [Gln144]-PLP (139-151) in Multiple Sclerosis Research
Introduction
Proteolipid protein (PLP) is a primary component of the myelin sheath in the central nervous system (CNS).[1] In multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), fragments of myelin proteins can be targeted by the immune system, leading to demyelination and neurodegeneration.[1] The peptide fragment PLP (139-151) is a well-established encephalitogenic epitope, particularly in the SJL/J mouse model, capable of inducing a relapsing-remitting EAE that closely mimics aspects of human MS.[2][3]
[Gln144]-PLP (139-151) is an Altered Peptide Ligand (APL), where the native amino acid at position 144 (Leucine) has been substituted with Glutamine. APLs are synthetic peptides with modifications to the original T-cell epitope. These modifications can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR), leading to a modified downstream immune response.[4] Such APLs are invaluable tools in MS research for several applications:
-
Investigating T-cell activation: Studying how subtle changes in the peptide sequence affect the activation, proliferation, and cytokine profile of autoreactive T-cells.
-
Modulating Immune Responses: APLs can act as agonists, partial agonists, or antagonists of the T-cell response. Some APLs have been shown to shift the immune response from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) phenotype, a key goal in developing therapies for autoimmune diseases.[4][5]
-
Therapeutic Development: APLs are explored as potential antigen-specific immunotherapies to induce tolerance to myelin antigens and suppress the autoimmune attack in MS.[4][6]
These notes provide an overview of the applications of [Gln144]-PLP (139-151) and related PLP peptides in MS research, along with detailed protocols for their use in key experimental models.
Key Applications
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE): The primary application of PLP (139-151) and its analogs is the induction of EAE in susceptible mouse strains like SJL/J to model relapsing-remitting MS.[2][3] By comparing the disease course induced by the native peptide versus an APL like [Gln144]-PLP (139-151), researchers can assess the impact of the amino acid substitution on the peptide's encephalitogenicity.
-
In Vitro/Ex Vivo T-Cell Assays: The peptide is used to stimulate T-cells isolated from immunized mice or MS patients to measure antigen-specific immune responses.[7][8] Key assays include:
-
Mechanism of Action Studies: [Gln144]-PLP (139-151) can be used to study the molecular interactions between the peptide, MHC class II molecules, and the TCR, providing insights into the structural basis of T-cell activation and anergy.[4][13]
Data Presentation
The following tables summarize typical quantitative parameters for experiments using PLP (139-151) peptides. These should be optimized for the specific [Gln144] variant.
Table 1: Parameters for EAE Induction in SJL/J Mice
| Parameter | Value | Reference |
| Peptide | PLP (139-151) or APL | [2] |
| Mouse Strain | SJL/J (female, 6-10 weeks old) | [2][14] |
| Peptide Dose per Mouse | 50 - 100 µg | [3][15] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [2] |
| M. tuberculosis in CFA | 2 - 4 mg/mL | [3][14] |
| Immunization Volume | 100 - 200 µL | [9][15] |
| Administration Route | Subcutaneous (s.c.), flank or base of tail | [2][9] |
| Pertussis Toxin (PTX) | 100 - 250 ng/mouse (optional, for increased severity) | [2][9] |
| PTX Administration | Intraperitoneal (i.p.) on Day 0 and Day 2 | [9] |
| Expected Onset | 9 - 15 days post-immunization | [2] |
Table 2: Parameters for In Vitro T-Cell Proliferation Assays
| Parameter | Value | Reference |
| Cell Source | Splenocytes or lymph node cells from immunized mice | [10][16] |
| Cell Seeding Density | 2 x 10⁵ to 5 x 10⁵ cells/well (96-well plate) | [10] |
| Peptide Concentration | 10 - 50 µg/mL (dose-response recommended) | [9][10] |
| Incubation Time | 72 hours ([³H]-Thymidine) or 5-7 days (CFSE) | [7][10] |
| Positive Control | Concanavalin A (ConA) or anti-CD3/CD28 antibodies | [9][10] |
| Negative Control | Medium only or irrelevant peptide | [10] |
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice
This protocol describes the active immunization of SJL/J mice to induce EAE using a PLP peptide.[2][3]
Materials:
-
[Gln144]-PLP (139-151) or control PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 6-8 weeks old)
-
Syringes and needles (27G)
-
Emulsifying equipment (e.g., two Luer-lock syringes and a connector)
Procedure:
-
Peptide Reconstitution: Dissolve the peptide in sterile PBS to a concentration of 2 mg/mL.
-
Emulsion Preparation: Prepare an emulsion by mixing the peptide solution and CFA in a 1:1 ratio. A stable emulsion is critical for successful immunization. Emulsify by repeatedly passing the mixture through a syringe connector until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion subcutaneously (s.c.), divided between two sites on the flank of each mouse.[9] This delivers a total dose of 100 µg of peptide.
-
-
PTX Administration (Optional): For a more robust disease course, administer PTX.
-
On Day 0 and Day 2 post-immunization, inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).[9]
-
-
Monitoring:
-
Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
-
Score the mice based on a standard EAE scoring scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Provide easy access to food and water for paralyzed animals. All procedures must adhere to institutional animal care and use guidelines.
-
Protocol 2: T-Cell Proliferation Assay by CFSE Dilution
This protocol measures the proliferation of peptide-specific T-cells by tracking the dilution of the fluorescent dye CFSE using flow cytometry.[9][10]
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice (harvested 10-14 days post-immunization)
-
[Gln144]-PLP (139-151) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)
-
96-well round-bottom culture plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice. Lyse red blood cells if using splenocytes.
-
CFSE Labeling:
-
Wash and resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[10]
-
Add 100 µL of complete medium containing the peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL).[9]
-
Include a negative control (medium only) and a positive control (e.g., ConA at 2.5 µg/mL).
-
-
Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[10]
-
Flow Cytometry Analysis:
-
Harvest cells from the plate.
-
Stain with a viability dye to exclude dead cells.
-
Stain with surface antibodies (e.g., anti-CD4) to identify the T-cell population of interest.
-
Wash and acquire data on a flow cytometer.
-
Analyze the CFSE dilution profile within the live, CD4+ T-cell gate. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity.
-
Visualizations
Caption: Workflow for the induction of EAE using [Gln144]-PLP (139-151).
References
- 1. mdbioproducts.com [mdbioproducts.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Specific T-cell proliferation to myelin peptides in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. EAE induction and Evaluation [bio-protocol.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
Troubleshooting & Optimization
Optimizing [Gln144]-PLP (139-151) Concentration for T Cell Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on optimizing the concentration of [Gln144]-PLP (139-151) for various T cell assays. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and why is it used in T cell assays?
A1: [Gln144]-PLP (139-151) is a synthetic peptide, an analog of the native myelin proteolipid protein (PLP) fragment (139-151). It is an experimental antigen used to activate and study T cells that are involved in autoimmune responses, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[1][2][3][4] The glutamine (Gln) substitution at position 144 can alter the T cell response and is used to investigate the regulation of autoimmune diseases.[2][4]
Q2: What is a good starting concentration for [Gln144]-PLP (139-151) in a T cell assay?
A2: A general starting concentration for peptide stimulation in T cell assays is between 1 and 10 µg/mL.[5][6] However, the optimal concentration is highly dependent on the specific assay (e.g., proliferation, cytokine secretion), the cell type, and the avidity of the T cell receptors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store my [Gln144]-PLP (139-151) peptide stock?
A3: Proper handling and storage of the peptide are critical for reproducible results.
-
Reconstitution: Dissolve the lyophilized peptide in a sterile, appropriate solvent such as sterile distilled water or a buffer. For hydrophobic peptides, a small amount of DMSO may be necessary, but the final DMSO concentration in your cell culture should be kept below 0.5% to avoid toxicity.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
This section addresses common issues encountered when optimizing [Gln144]-PLP (139-151) concentration in T cell assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High background in negative control wells | Reagent or media contamination (e.g., endotoxins). | Use endotoxin-free reagents and media. Test new batches of fetal bovine serum (FBS) for non-specific T cell activation. |
| Poor cell viability leading to release of activating signals. | Ensure high cell viability (>95%) before starting the assay. Handle cells gently during preparation. | |
| High cell density causing non-specific activation. | Optimize the number of cells plated per well. | |
| Low or no T cell response to the peptide | Suboptimal peptide concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 to 50 µg/mL). |
| Degraded or inactive peptide. | Ensure proper storage and handling of the peptide. Use a fresh aliquot. | |
| Low frequency of antigen-specific T cells. | Consider using enriched T cell populations or increasing the number of cells per well. | |
| Incorrect antigen-presenting cell (APC) to T cell ratio. | Optimize the ratio of APCs to T cells. | |
| High variability between replicate wells | Inconsistent cell plating or reagent addition. | Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagents. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Peptide precipitation. | Ensure the peptide is fully dissolved in the culture medium. | |
| T cell death at high peptide concentrations | Activation-induced cell death (AICD). | This can occur with high-affinity T cells and high peptide concentrations. Use a lower concentration range in your dose-response experiments. |
| Peptide toxicity. | While rare for this peptide, ensure the solvent concentration (e.g., DMSO) is not toxic to the cells. |
Quantitative Data Summary
The optimal concentration of [Gln144]-PLP (139-151) should be determined empirically. The following table provides a recommended starting range for dose-response experiments based on literature for the native PLP (139-151) peptide and general recommendations for peptide-based T cell assays.
| Assay Type | Recommended Starting Concentration Range (µg/mL) | Reference/Note |
| T Cell Proliferation ([³H]-Thymidine or CFSE/CTV) | 0.1 - 100 | Based on dose-response data for native PLP (139-151).[7] |
| ELISpot (e.g., IFN-γ, IL-2) | 1 - 20 | General recommendation for peptide stimulation in ELISpot assays. |
| Intracellular Cytokine Staining (ICS) | 5 - 25 | A common range for short-term in vitro restimulation before ICS. |
Note: The molecular weight of [Gln144]-PLP (139-151) is approximately 1463.67 g/mol . You can use this to convert µg/mL to µM if needed.
Experimental Protocols & Workflows
Detailed Protocol: T Cell Proliferation Assay using Cell Trace Violet (CTV)
This protocol outlines the steps for determining the optimal concentration of [Gln144]-PLP (139-151) for inducing T cell proliferation.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
[Gln144]-PLP (139-151) peptide.
-
Cell Trace Violet (CTV) dye.
-
Complete RPMI-1640 medium.
-
96-well round-bottom culture plates.
-
Positive control (e.g., Concanavalin A).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Staining:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Wash cells and resuspend in pre-warmed PBS at a concentration of 1x10⁶ cells/mL.
-
Add CTV dye to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding an equal volume of complete culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Stimulation:
-
Resuspend the CTV-labeled cells in complete culture medium.
-
Plate 2x10⁵ cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of [Gln144]-PLP (139-151) in complete culture medium to create a dose-response curve (e.g., 0.1, 1, 10, 50 µg/mL).
-
Add the peptide dilutions to the appropriate wells.
-
Include negative (medium only) and positive controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Staining for Flow Cytometry:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4).
-
Wash cells twice with FACS buffer.
-
-
Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the live, single-cell, CD4+ population.
-
Analyze proliferation by observing the serial dilution of CTV fluorescence.
-
Workflow for T Cell Proliferation Assay
Signaling and Logical Relationships
T Cell Activation Signaling Pathway
The binding of the [Gln144]-PLP (139-151) peptide presented by an antigen-presenting cell (APC) to the T cell receptor (TCR) initiates a signaling cascade leading to T cell activation, proliferation, and cytokine production.
T Cell Activation Pathway
Logic Diagram for Troubleshooting Low T Cell Response
This diagram outlines a logical approach to troubleshooting experiments with a weak or absent T cell response.
Troubleshooting Low T Cell Response
References
Technical Support Center: [Gln144]-PLP (139-151) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [Gln144]-PLP (139-151). This modified peptide is a crucial tool for studying T-cell regulation in the context of autoimmune pathogenesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and what is its primary application?
A1: [Gln144]-PLP (139-151) is a modified synthetic peptide derived from the human myelin proteolipid protein (PLP).[1] The native PLP (139-151) sequence is an encephalitogenic determinant used to induce experimental autoimmune encephalomyelitis (EAE) in SJL mice, a common model for multiple sclerosis.[3][4] The glutamine substitution at position 144 is utilized to investigate how T-cells respond to and are regulated by autoantigens and cross-reactive non-autoantigens.[1][5] Its primary mechanism of action involves binding to the T-cell receptor (TCR) to trigger an immune response.[5]
Q2: How does the Gln144 modification affect the peptide's function?
A2: Amino acid substitutions can alter a peptide's stability, function, and interaction with other molecules.[6][7] The specific substitution of glutamine at position 144 in the PLP (139-151) peptide is designed to study T-cell regulation in autoimmune pathogenesis.[1][2] Such modifications can influence the peptide's binding affinity to the T-cell receptor and Major Histocompatibility Complex (MHC) molecules, thereby modulating the downstream immune response.
Q3: What are the recommended storage conditions for [Gln144]-PLP (139-151)?
A3: Like most synthetic peptides, [Gln144]-PLP (139-151) should be stored in a lyophilized form at -20°C or colder, away from light.[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the lyophilized peptide based on anticipated experimental needs.[8] If the peptide must be stored in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[8]
Q4: What is Trifluoroacetic acid (TFA) and does it affect my experiments?
A4: Trifluoroacetic acid (TFA) is a counterion commonly used in the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC).[4] While residual TFA can be present in the final product and may affect the net peptide weight, it generally does not interfere with most standard in vitro assays.[4][8] However, in sensitive cellular assays, high concentrations of TFA can be problematic.[8] If you observe unexpected cell death or erratic results, consider using TFA-removed grade peptide.[4][8]
Troubleshooting Guides
Peptide Solubility Issues
Poor solubility is a common problem with synthetic peptides and can lead to variability in experimental results.[8]
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer (e.g., PBS). | The peptide sequence may be hydrophobic. | Perform a small-scale solubility test first.[9] Try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding it to your aqueous buffer with gentle vortexing.[9][10] |
| Peptide precipitates out of solution after initial dissolution. | The final concentration is too high, or the buffer conditions are not optimal. | Ensure the final concentration is appropriate for your assay. Slowly add the dissolved peptide solution to a stirring aqueous buffer to prevent precipitation.[9] Consider adjusting the pH of the buffer. |
| Inconsistent results between experiments. | Incomplete dissolution or peptide aggregation. | Use sonication in a bath sonicator to help break up aggregates.[9] Always prepare fresh solutions for each experiment if possible. |
Cell-Based Assay Problems
| Problem | Potential Cause | Recommended Solution |
| High background or inconsistent results in T-cell proliferation assays. | Peptide aggregation, incorrect peptide concentration, or endotoxin (B1171834) contamination. | Ensure complete dissolution of the peptide.[8] Calculate the net peptide content accurately, accounting for TFA and water content.[8] Use endotoxin-controlled peptide preparations to avoid non-specific immune responses.[8] |
| Toxicity or cell death observed in culture. | High concentrations of organic solvents (e.g., DMSO) or the peptide itself. | Keep the final concentration of DMSO low, as it can be toxic to cells.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration of the peptide for your specific cell type. |
| Low or no T-cell response. | Peptide degradation, improper handling, or suboptimal assay conditions. | Aliquot the peptide to avoid multiple freeze-thaw cycles.[8] Ensure the antigen-presenting cells (APCs) are healthy and functional. Optimize the peptide concentration and incubation time for T-cell stimulation. |
Experimental Protocols & Data
Induction of EAE in SJL/J Mice with PLP Peptides
This protocol is a general guideline for inducing Experimental Autoimmune Encephalomyelitis (EAE) using PLP (139-151) or its variants.
-
Peptide Preparation: Dissolve PLP (139-151) or its analogue in sterile PBS at a concentration of 1 mg/mL.
-
Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneously inject SJL/J mice with 100 µL of the emulsion (containing 50 µg of the peptide).[11][12]
-
Monitoring: Observe mice daily for clinical signs of EAE and score them on a standardized scale.[11]
| Parameter | Value | Reference |
| Mouse Strain | SJL/J | [3][11] |
| Peptide | PLP (139-151) | [3][11] |
| Immunization Dose | 50 µg per mouse | [11][12] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [11][12] |
In Vitro T-Cell Proliferation Assay
This protocol outlines a method to assess the T-cell response to [Gln144]-PLP (139-151) in vitro.
-
Cell Isolation: Isolate splenocytes from immunized mice 10 days post-immunization.[13]
-
Cell Culture: Plate the splenocytes in 96-well plates.
-
Stimulation: Add [Gln144]-PLP (139-151) or the relevant control peptide to the wells at various concentrations (e.g., 1-20 µg/mL).
-
Incubation: Culture the cells for 72 hours at 37°C.[13]
-
Proliferation Measurement: Assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT, WST-1).[13]
| Parameter | Value | Reference |
| Cell Source | Splenocytes from immunized mice | [13] |
| Peptide Concentration | 1-20 µg/mL | [13] |
| Incubation Time | 72 hours | [13] |
Visualizations
Signaling Pathway
Caption: T-Cell activation by [Gln144]-PLP (139-151) via MHC Class II presentation.
Experimental Workflow
Caption: Workflow for EAE induction and subsequent in vitro T-cell analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 4. PLP (139-151) peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. Protein Mutations and Stability, a Link with Disease: The Case Study of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 12. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prophylactic and Therapeutic Suppression of Experimental Autoimmune Encephalomyelitis by a Novel Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Consistency of EAE Models with PLP Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using proteolipid protein (PLP) peptides to induce Experimental Autoimmune Encephalomyelitis (EAE), with a special focus on the [Gln144]-PLP (139-151) variant. Our goal is to help you improve the consistency and reproducibility of your EAE experiments.
Troubleshooting Guide
Inconsistent EAE induction can be a significant source of experimental variability. This guide addresses common issues in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions |
| Why am I seeing low EAE incidence or no disease at all? | 1. Peptide Variant: A conservative or nonconservative amino acid substitution at position 144 of PLP 139-151 can eliminate the peptide's ability to induce EAE.[1] The [Gln144] substitution may render the peptide non-encephalitogenic. 2. Mouse Strain: SJL mice are highly susceptible to EAE induced by PLP 139-151, while other strains like B10.S are resistant.[2][3] Genetic drift within substrains from different vendors can also affect susceptibility.[4] 3. Animal Stress: Stress from handling, transportation, or frequent procedures can inhibit EAE development.[5][6] 4. Immunization Technique: Improper emulsification of the peptide in Complete Freund's Adjuvant (CFA) or subcutaneous injection at too few sites can lead to a suboptimal immune response. 5. Pertussis Toxin (PTX): For some models, PTX is crucial for inducing a robust phenotype.[5] Its omission can lead to milder or no disease. | 1. Verify Peptide Sequence: Confirm the encephalitogenicity of the specific [Gln144]-PLP (139-151) variant in your chosen mouse strain. Consider using the native ([Cys140]) or [Ser140] variant, which are known to be more potent inducers of EAE.[5] 2. Use Appropriate Mouse Strain: SJL/J mice are the recommended strain for PLP 139-151-induced relapsing-remitting EAE.[5][7] 3. Minimize Stress: Allow mice to acclimate for at least two weeks before the experiment. Handle mice gently and keep procedures to a minimum during the induction phase.[5] 4. Refine Immunization Protocol: Ensure a stable emulsion and administer the injection subcutaneously at multiple (e.g., four) sites.[5] 5. Optimize PTX Usage: If not already in use, consider the addition of PTX to your protocol, especially if a more severe initial disease wave is desired. Note that PTX can reduce the incidence of relapses.[5][8] |
| Why is the disease severity highly variable between animals? | 1. Genetic Variability: Even within an inbred strain, minor genetic differences can lead to varied immune responses. 2. Environmental Factors: Differences in the microbiome, housing conditions, and diet can influence EAE susceptibility and severity.[5] 3. Peptide/CFA Emulsion: An unstable or improperly mixed emulsion can result in inconsistent dosing of the antigen. | 1. Source Animals Consistently: Obtain mice from a single, reputable vendor to minimize genetic variation.[5] 2. Standardize Environment: Maintain consistent housing, diet, and handling procedures for all animals in the study. 3. Ensure Proper Emulsion: Prepare the peptide/CFA emulsion carefully and ensure it is stable before injection. |
| Why are my mice not relapsing? | 1. Use of Pertussis Toxin (PTX): PTX can increase the severity of the initial EAE wave but may reduce the incidence and severity of relapses.[5][8] 2. Peptide Variant: The native mouse PLP peptide ([Cys140]) may induce more severe EAE with a higher likelihood of relapse compared to the [Ser140] variant.[5] 3. Observation Period: The time to relapse can be variable, sometimes occurring 25-40 days post-immunization. | 1. Omit PTX: If studying relapses is the primary goal, consider omitting PTX from the protocol.[5][8] 2. Select Appropriate Peptide: For relapse studies, the native mouse PLP 139-151 peptide is recommended.[5] 3. Extend Observation Time: Ensure the experimental timeline is sufficient to observe potential relapses. |
Frequently Asked Questions (FAQs)
Q1: What is the role of [Gln144] in the PLP (139-151) peptide for EAE induction?
A1: The amino acid at position 144 of the PLP (139-151) peptide is a critical T-cell receptor (TCR) contact residue.[1] Studies have shown that substitutions at this position can significantly alter the peptide's ability to activate T cells and induce EAE. A conservative or non-conservative substitution at position 144 has been reported to ablate the encephalitogenic potential of the peptide in both active and adoptive EAE models.[1] Therefore, the use of [Gln144]-PLP (139-151) may be intended for studying T-cell regulation and tolerance rather than inducing robust clinical EAE.[9]
Q2: Which mouse strain is best for EAE induction with PLP (139-151)?
A2: SJL mice are the most commonly used and recommended strain for inducing a relapsing-remitting form of EAE with PLP (139-151), which closely mimics human multiple sclerosis.[5][7]
Q3: Should I use Pertussis Toxin (PTX) in my protocol?
A3: The use of PTX depends on your experimental goals. PTX can lead to a more severe initial wave of EAE but may decrease the incidence of relapses.[5][8] If you are studying the initial acute phase of the disease, PTX can be beneficial. If your focus is on the relapsing-remitting phase, omitting PTX is often recommended.[5][8]
Q4: What are the expected clinical scores and disease onset for PLP (139-151)-induced EAE?
A4: With an appropriate peptide variant (e.g., native or [Ser140]) in SJL mice, disease onset is typically expected between 10 and 15 days post-immunization without PTX, and 9 to 14 days with PTX.[5] The mean maximum clinical score during the first paralytic episode is generally between 2.0 and 3.5.[5]
Quantitative Data Summary
The following tables summarize expected quantitative data for EAE induction with different PLP (139-151) variants in SJL mice. Data for the [Gln144] variant is not widely published and should be determined empirically.
Table 1: Expected Disease Course in SJL Mice
| Peptide Variant | Pertussis Toxin (PTX) | Typical Disease Onset (Days) | Expected Mean Maximum Score (First Episode) | Disease Incidence | Relapse Incidence |
| [Ser140]-PLP (139-151) | Without PTX | 10 - 15[5] | 2.0 - 3.5[5] | 90 - 100%[5] | 50 - 80%[8] |
| [Ser140]-PLP (139-151) | With PTX | 9 - 14[5] | Higher than without PTX | 90 - 100%[5] | Reduced (as low as 20%)[8] |
| Native [Cys140]-PLP (139-151) | Without PTX | 10 - 15 | Higher end of 2.0 - 3.5 range[5] | 90 - 100% | High |
| [Gln144]-PLP (139-151) | N/A | Potentially no onset[1] | Potentially no disease[1] | Low to none | N/A |
Table 2: Standard Clinical Scoring for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Experimental Protocols
This section provides a detailed methodology for active induction of EAE in SJL mice using a PLP (139-151) peptide. This protocol can be adapted for different peptide variants.
Materials:
-
Female SJL mice, 8-12 weeks old
-
PLP (139-151) peptide (e.g., [Ser140] or native sequence)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least two weeks prior to the experiment to minimize stress.[5]
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of the PLP peptide in sterile PBS.
-
In a sterile glass tube, mix equal volumes of the peptide solution and CFA to create a stable water-in-oil emulsion.
-
Emulsify by drawing the mixture in and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed across four sites on the flanks of each mouse.
-
-
Pertussis Toxin Administration (Optional):
-
If using PTX, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection on Day 0 and optionally again on Day 2.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice according to the scale in Table 2.
-
Record the body weight of each mouse daily.
-
Visualizations
Experimental Workflow
References
- 1. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 8. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
[Gln144]-PLP (139-151) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of [Gln144]-PLP (139-151).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized [Gln144]-PLP (139-151)?
A1: Lyophilized [Gln144]-PLP (139-151) should be stored desiccated at -20°C.[1][2] Some suppliers guarantee the product for one year from the date of shipment under these conditions.[3] For long-term storage, -20°C is consistently recommended.[1][2][3][4] The product is also noted to be hygroscopic and must be protected from light.[3]
Q2: How should I store [Gln144]-PLP (139-151) after reconstitution?
A2: After reconstituting the peptide, it is recommended to aliquot the solution and store it at -20°C or -80°C.[3][5] Limiting the number of freeze-thaw cycles is crucial for maintaining peptide stability.[5] In solvent, the peptide can be stored at -80°C for up to one year.[4] For short-term storage, -20°C is suitable for up to 3 months.[5]
Q3: What solvents can be used to reconstitute [Gln144]-PLP (139-151)?
A3: For the related native peptide PLP (139-151), distilled water can be used for solutions up to 2 mg/ml.[3] For higher concentrations, acetonitrile (B52724) is recommended.[3] The datasheet for [Gln144]-PLP (139-151) advises selecting an appropriate solvent based on the product's solubility, and to use the prepared stock solution as soon as possible.[4]
Q4: My peptide solution appears cloudy. What should I do?
A4: Cloudiness in the peptide solution may indicate poor solubility or aggregation. Ensure you have used the recommended solvent and have not exceeded the maximum solubility. Gentle vortexing or sonication may help to dissolve the peptide. If the issue persists, it is advisable to prepare a fresh stock solution.
Q5: I am observing a loss of peptide activity in my experiments. What could be the cause?
A5: A loss of activity can be attributed to several factors, including improper storage, multiple freeze-thaw cycles, or exposure to light.[3][5] Review the storage and handling protocols to ensure they align with the recommendations. If the peptide has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised.
Stability and Storage Data
Table 1: Storage Conditions for Lyophilized [Gln144]-PLP (139-151)
| Parameter | Condition | Duration | Reference |
| Temperature | -20°C | 3 years | [4] |
| -20°C | 1 year (guaranteed) | [3] | |
| -20°C | Recommended | [1][2] | |
| Environment | Desiccated | Recommended | [2] |
| Protected from light | Recommended | [3] |
Table 2: Storage Conditions for Reconstituted [Gln144]-PLP (139-151)
| Parameter | Condition | Duration | Reference |
| Temperature | -80°C | 1 year | [4] |
| -80°C | 1 year | [5] | |
| -20°C | 3 months | [5] | |
| Handling | Aliquot | Recommended | [3][5] |
| Avoid freeze-thaw cycles | Recommended | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Gln144]-PLP (139-151)
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Solvent Selection: Based on experimental requirements and solubility information, select an appropriate solvent. For aqueous solutions, consider using sterile, distilled water.
-
Reconstitution: Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Aliquoting: To prevent multiple freeze-thaw cycles, immediately aliquot the reconstituted peptide solution into smaller, single-use volumes.[5]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][5]
Visual Guides
Caption: Workflow for proper storage and handling of [Gln144]-PLP (139-151).
Caption: Troubleshooting logic for loss of peptide activity.
References
Technical Support Center: [Gln144]-PLP (139-151) Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of [Gln144]-PLP (139-151) solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and why is its stability important?
A1: [Gln144]-PLP (139-151) is a synthetic peptide fragment of myelin proteolipid protein (PLP) where the amino acid at position 144 has been substituted with glutamine. It is conjugated to Pyridoxal-5'-Phosphate (PLP), the active form of vitamin B6. This conjugate is often used as an experimental antigen in immunological research to study T-cell responses.[1][2] The stability of the solution is critical for obtaining reproducible and accurate experimental results, as degradation can lead to a loss of biological activity and the generation of impurities that may interfere with assays.
Q2: What are the primary factors that can cause the degradation of my [Gln144]-PLP (139-151) solution?
A2: The degradation of [Gln144]-PLP (139-151) solution is primarily influenced by several factors:
-
pH: The Schiff base linkage between the peptide and PLP is susceptible to hydrolysis at acidic or alkaline pH. The optimal pH for storage is generally between 5 and 6.[3]
-
Temperature: Higher temperatures accelerate chemical degradation. Long-term storage should be at -20°C or -80°C.[4][5]
-
Light: Exposure to light can promote photo-oxidation and degradation of both the peptide and the PLP moiety.[3]
-
Oxidation: The peptide contains amino acids that are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause peptide aggregation and degradation.[3]
-
Moisture: For the lyophilized powder, moisture contamination can significantly decrease long-term stability.[3]
Q3: The peptide sequence of [Gln144]-PLP (139-151) is His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe.[6] Are there any specific amino acids in this sequence that are particularly prone to degradation?
A3: Yes, the presence of certain amino acids in the peptide sequence can influence its stability. In the [Gln144]-PLP (139-151) sequence, the following residues are of note:
-
Glutamine (Gln): Glutamine can undergo deamidation to form glutamic acid, especially in solution.[7] This introduces a negative charge and can alter the peptide's properties.
-
Histidine (His): The imidazole (B134444) side chain of histidine can be susceptible to oxidation.
-
Aspartic Acid (Asp): Peptide bonds involving aspartic acid can be more prone to hydrolysis.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | 1. Degradation of the peptide-PLP conjugate due to improper storage (temperature, pH, light exposure).2. Hydrolysis of the Schiff base linkage.3. Multiple freeze-thaw cycles. | 1. Review storage conditions. Ensure the solution is stored at -20°C or -80°C, protected from light, and in a buffer with a pH between 5 and 6.[3]2. Prepare fresh solutions for critical experiments.3. Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles. |
| Precipitate or cloudiness observed in the solution. | 1. Peptide aggregation.2. Low solubility at the current concentration or pH.3. Bacterial contamination. | 1. Briefly sonicate the solution to attempt redissolving the precipitate. If unsuccessful, the peptide may have irreversibly aggregated.2. Ensure the peptide is fully dissolved according to the manufacturer's instructions. The pH of the buffer can affect solubility.[7]3. Use sterile buffers and aseptic techniques for reconstitution and handling.[3] |
| Inconsistent results between experiments. | 1. Inconsistent concentration of the active peptide due to degradation over time.2. Use of different batches of solution with varying stability.3. Pipetting errors or improper mixing. | 1. Use freshly prepared or properly stored aliquots for each experiment.2. If using older stock solutions, consider requalifying their concentration and purity via analytical methods like RP-HPLC.3. Ensure accurate pipetting and thorough but gentle mixing of the solution before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., RP-HPLC). | 1. Presence of degradation products such as hydrolyzed peptide, oxidized peptide, or deamidated peptide.2. Dissociation of the PLP from the peptide. | 1. Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks.2. Analyze the degradation products using mass spectrometry (MS) to identify the nature of the degradation.[9] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of [Gln144]-PLP (139-151)
1. Reconstitution of Lyophilized Peptide:
- Allow the vial of lyophilized [Gln144]-PLP (139-151) to equilibrate to room temperature before opening to prevent moisture condensation.[3]
- Reconstitute the peptide using a sterile, degassed buffer with a pH between 5 and 6 (e.g., sterile phosphate-buffered saline, pH 6.0).[3][5]
- Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing which can cause aggregation.
2. Aliquoting and Storage:
- Once fully dissolved, immediately aliquot the solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage.
- Avoid using frost-free freezers as they cycle through warming and cooling phases, which can be detrimental to the peptide's stability.[5]
3. Handling of Solutions:
- When ready to use, thaw an aliquot quickly at room temperature or on ice.
- Keep the solution on ice during experimental setup.
- Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of a thawed aliquot.
- Protect the solution from direct light exposure by using amber tubes or covering the tubes with foil.[3]
Protocol 2: Assessment of [Gln144]-PLP (139-151) Solution Stability by RP-HPLC
This protocol provides a general method to monitor the stability of the peptide solution over time.
1. Materials:
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
- C18 column suitable for peptide analysis.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- [Gln144]-PLP (139-151) solution to be tested.
- Freshly prepared [Gln144]-PLP (139-151) solution as a reference standard.
2. Method:
- Equilibrate the C18 column with a suitable starting percentage of Mobile Phase B (e.g., 5-10%).
- Inject a known volume of the reference standard and the test sample.
- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The exact gradient may need to be optimized.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and a secondary wavelength if the PLP moiety has a distinct absorbance).
- The retention time of the main peak in the test sample should correspond to that of the reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.[10][11]
3. Data Analysis:
- Integrate the peak areas of the main peptide peak and any degradation product peaks.
- Calculate the percentage of the intact peptide remaining in the test sample relative to the total peak area.
- Compare the purity of the stored sample to the initial purity at time zero.
Visualizations
Caption: Recommended workflow for storing [Gln144]-PLP (139-151).
Caption: Key degradation pathways for [Gln144]-PLP (139-151).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 7. bachem.com [bachem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
Technical Support Center: Refining [Gln144]-PLP (139-151) Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental antigen [Gln144]-PLP (139-151). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and what is its primary application?
A1: [Gln144]-PLP (139-151) is a modified peptide derived from the myelin proteolipid protein (PLP).[1][2] It is an experimental antigen used to study T-cell responses to both autoantigens and cross-reactive non-autoantigens.[3][4] Its primary application is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which serves as a model for human autoimmune diseases such as multiple sclerosis.[2] [Gln144]-PLP (139-151) activates T-cells by binding to the T-cell Receptor (TCR), triggering an immune response that is crucial for studying the regulation of autoimmune diseases.[1][2][5][3][4]
Q2: How should [Gln144]-PLP (139-151) be stored?
A2: Lyophilized [Gln144]-PLP (139-151) should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).[6] To avoid degradation due to freeze-thaw cycles, it is recommended to aliquot the peptide upon receipt.[6]
Q3: What is the best way to dissolve [Gln144]-PLP (139-151)?
A3: The solubility of peptides can vary. For the native PLP (139-151) peptide, it is soluble in water up to 2 mg/ml.[7] For cell culture experiments, it is often supplied in tissue culture media.[6] It is recommended to first reconstitute the lyophilized peptide in a small amount of sterile, distilled water or a buffer such as PBS. Gentle vortexing or sonication can aid in dissolution. For cell-based assays, further dilution into the appropriate cell culture medium is necessary. Always ensure the final solution is clear and free of particulates before use.
Q4: What are the key differences between [Gln144]-PLP (139-151) and the native PLP (139-151) peptide?
A4: The key difference is the substitution of the wild-type amino acid at position 144 with Glutamine (Gln). This modification can alter the peptide's binding affinity for the T-cell receptor and its stability. Such modifications are often introduced to study the fine specificity of T-cell activation and to modulate the immune response.[8]
Experimental Protocols & Quantitative Data
In Vitro T-Cell Proliferation Assay
This protocol outlines a general method for assessing the proliferation of [Gln144]-PLP (139-151)-specific T-cells.
Methodology:
-
Cell Preparation: Isolate splenocytes or lymph node cells from mice immunized with [Gln144]-PLP (139-151). Create a single-cell suspension.
-
Cell Staining (Optional, for flow cytometry): Label cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Plating: Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well.
-
Peptide Stimulation: Add [Gln144]-PLP (139-151) at various concentrations to the wells. A typical starting concentration for the native peptide is 20 µg/mL.[6] A dose-response curve is recommended to determine the optimal concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Analysis:
-
Thymidine Incorporation: Add [3H]-thymidine for the final 18-24 hours of incubation and measure incorporation using a scintillation counter.
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and analyze the dilution of the proliferation dye.
-
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 2-5 x 10^5 cells/well |
| Peptide Concentration | 1-100 µg/mL (dose-response recommended) |
| Incubation Time | 72 hours |
| Positive Control | Concanavalin A (ConA) or anti-CD3/CD28 antibodies |
| Negative Control | No peptide |
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol provides a general guideline for inducing EAE in SJL mice using [Gln144]-PLP (139-151).
Methodology:
-
Peptide Emulsification: Emulsify [Gln144]-PLP (139-151) in Complete Freund's Adjuvant (CFA). The final concentration of the peptide is typically 1-2 mg/mL.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flanks of the mice.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to enhance the disease induction.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
| Parameter | Recommended Value |
| Mouse Strain | SJL/J |
| Peptide Dose | 100-200 µ g/mouse |
| Adjuvant | Complete Freund's Adjuvant (CFA) |
| Pertussis Toxin Dose | 100-300 ng/mouse |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no T-cell proliferation in vitro | Peptide degradation: Improper storage or handling. | Store peptide at -80°C in aliquots. Avoid repeated freeze-thaw cycles.[6] |
| Suboptimal peptide concentration: Concentration is too low to stimulate T-cells or too high, causing cell death. | Perform a dose-response experiment to determine the optimal peptide concentration. A common starting point for similar peptides is 20 µg/mL.[6] | |
| Poor cell viability: Harsh cell isolation techniques or poor culture conditions. | Handle cells gently during isolation and ensure optimal culture conditions (media, serum, CO2). | |
| High background in assays | Peptide aggregation: The peptide may form aggregates that non-specifically activate cells. | Ensure the peptide is fully dissolved. Consider using a different solvent or brief sonication. |
| Contamination: Mycoplasma or endotoxin (B1171834) contamination in reagents or cultures. | Use sterile techniques and test reagents for contamination. | |
| Failure to induce EAE | Improper emulsion: The peptide and adjuvant are not properly emulsified. | Ensure a stable emulsion is formed by vigorous mixing. A drop of the emulsion should not disperse when placed in water. |
| Incorrect mouse strain: The mouse strain used may not be susceptible to EAE induction with this peptide. | Use a susceptible strain such as SJL/J mice. | |
| Insufficient adjuvant or pertussis toxin: The immune response is not sufficiently stimulated. | Ensure the correct amounts of CFA and pertussis toxin are used. | |
| Peptide will not dissolve | Hydrophobicity: The peptide sequence may have hydrophobic regions. | Try dissolving in a small amount of a polar organic solvent like DMSO before diluting in aqueous buffer. Note that high concentrations of organic solvents can be toxic to cells. |
| Incorrect pH: The pH of the solvent is close to the isoelectric point of the peptide. | Adjust the pH of the buffer. |
Visualizations
Caption: T-Cell Receptor Signaling Pathway initiated by [Gln144]-PLP (139-151).
Caption: General experimental workflow for using [Gln144]-PLP (139-151).
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in T Cell Response to [Gln144]-PLP (139-151)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the altered peptide ligand [Gln144]-PLP (139-151). This resource aims to help address the inherent variability in T cell responses observed during in vitro and in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with [Gln144]-PLP (139-151).
| Problem | Possible Cause | Recommended Solution |
| Low or no T cell proliferation | Suboptimal peptide concentration: The dose-response curve for altered peptide ligands can be shifted compared to the native peptide. | Perform a dose-response titration of [Gln144]-PLP (139-151) to determine the optimal concentration for T cell activation. Concentrations typically range from 1 to 100 µg/mL. |
| Inadequate antigen presentation: Insufficient number or activation state of antigen-presenting cells (APCs). | Ensure a sufficient ratio of APCs to T cells (e.g., 1:1 to 5:1 for splenocytes). Activate APCs with a suitable stimulus like LPS if necessary. | |
| T cell population characteristics: Naive T cells have more stringent activation requirements than antigen-experienced T cells.[1] | Use T cells from mice previously immunized with the native PLP (139-151) peptide to generate a memory/effector T cell population that is more responsive. | |
| Peptide quality and handling: Degradation or improper storage of the peptide. | Ensure the peptide is of high purity (>95%). Store lyophilized peptide at -20°C or -80°C and reconstituted peptide in small aliquots at -80°C to avoid freeze-thaw cycles. | |
| High background proliferation in unstimulated controls | APC activation: APCs may be activated by components in the culture medium or by the isolation procedure. | Culture APCs alone overnight before adding T cells and peptide to allow them to return to a resting state. |
| Non-specific T cell activation: Mitogens or other contaminants in the culture medium. | Use high-quality, endotoxin-tested reagents and serum. | |
| Inconsistent cytokine profiles | Differential signaling by the altered peptide ligand: [Gln144]-PLP (139-151) can induce a different pattern of signal transduction compared to the native peptide.[2] | Characterize the full cytokine profile (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) using a multiplex assay to understand the specific T cell phenotype being induced. |
| Timing of cytokine measurement: Cytokine production kinetics can vary. | Perform a time-course experiment to determine the peak of production for each cytokine of interest. | |
| Cross-reactivity with other TCRs: The T cell population may contain clones with varying affinities for the altered peptide. | Use T cell clones or lines with a defined TCR to reduce variability. | |
| Discrepancy between in vitro and in vivo results | Different activation thresholds: Naive T cells in vivo may have different activation requirements than pre-activated T cells used in vitro.[1] | Compare responses of naive T cells and in vitro-activated T cell lines to [Gln144]-PLP (139-151). |
| Bystander suppression or activation in vivo: The in vivo environment contains a complex mix of cells and cytokines that can influence the T cell response.[3] | Co-culture experiments with other immune cell populations (e.g., regulatory T cells) can help to dissect these interactions in vitro. |
Frequently Asked Questions (FAQs)
1. What is [Gln144]-PLP (139-151) and why is it used?
[Gln144]-PLP (139-151) is an altered peptide ligand (APL) of the native myelin proteolipid protein (PLP) peptide 139-151. The native peptide is immunodominant in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[4] The glutamine (Gln) substitution at position 144, a T-cell receptor (TCR) contact residue, modifies the peptide's interaction with the TCR.[5][6] This APL is used to study the mechanisms of T cell activation, tolerance, and the potential for therapeutic intervention in autoimmune diseases.[7][8][9]
2. What is the expected T cell response to [Gln144]-PLP (139-151)?
The response to [Gln144]-PLP (139-151) can be highly variable and depends on the experimental conditions. Generally, as an APL, it may induce a different response compared to the native peptide. This can range from partial agonism, leading to a selective activation of certain T cell functions (e.g., cytokine production without proliferation), to antagonism, where it inhibits the response to the native peptide.[2][3] Some studies have shown that substitutions at position 144 can ablate the ability to induce proliferative responses in T cells primed to the native peptide.[1]
3. How does the response to [Gln144]-PLP (139-151) differ from the native PLP (139-151) peptide?
The native PLP (139-151) peptide is a strong agonist that typically induces robust T cell proliferation and a pro-inflammatory cytokine response, including IFN-γ and IL-2, leading to the development of EAE in susceptible mouse strains.[5][10] In contrast, [Gln144]-PLP (139-151) may induce a weaker proliferative response and a skewed cytokine profile, potentially favoring Th2 (e.g., IL-4, IL-10) or anergic responses.[3][5]
4. What are the key factors that can influence the variability in T cell response?
Several factors contribute to the variability:
-
T Cell Precursor Frequency and Avidity: The number of T cells specific for the peptide and the strength of their TCR interaction will dictate the magnitude of the response.[4]
-
Genetic Background of Mice: Different mouse strains (e.g., SJL vs. B10.S) show varying susceptibility to EAE induced by PLP peptides due to non-MHC genes that control T cell responses.[11]
-
Activation State of T Cells: Naive T cells have a higher activation threshold compared to antigen-experienced (memory/effector) T cells.[1]
-
Antigen Presenting Cell (APC) Type and Activation Status: Different APCs (e.g., dendritic cells, macrophages, B cells) can provide different co-stimulatory signals, influencing the T cell outcome.
-
Experimental System: In vitro assays may not fully recapitulate the complex cellular and cytokine milieu of an in vivo response.[3]
5. What is the role of co-stimulation in the response to [Gln144]-PLP (139-151)?
Co-stimulatory signals, such as the interaction between CD28 on T cells and B7 molecules on APCs, are crucial for full T cell activation.[12] The weaker or altered signaling through the TCR by [Gln144]-PLP (139-151) may make the T cell response more dependent on the strength and nature of co-stimulatory signals.
Quantitative Data Summary
The following tables summarize quantitative data on T cell responses to PLP (139-151) and its analogs from published studies. Note that experimental conditions vary between studies.
Table 1: T Cell Proliferation in Response to PLP (139-151) Analogs
| Peptide | Mouse Strain | T Cell Source | Assay | Proliferative Response (Stimulation Index) | Reference |
| PLP (139-151) | SJL | Draining Lymph Node Cells (immunized) | [³H]-Thymidine | ~15-20 | [11] |
| [Gln144]-PLP (139-151) | SJL | PLP (139-151)-primed T cells | Not specified | Ablated | [1] |
| Oligomerized PLP(139–151) | SJL | PLP(139–151)-specific T cell lines | [³H]-Thymidine | Equal or better than monomeric peptide | [13] |
Table 2: Cytokine Production in Response to PLP (139-151) Analogs
| Peptide | Mouse Strain | T Cell Source | Cytokine | Concentration/Frequency | Reference |
| PLP (139-151) | SJL | Splenocytes (immunized) | IFN-γ | ~183 spots/10^6 cells | [10] |
| PLP (139-151) | SJL | Splenocytes (immunized) | IL-2 | ~519 spots/10^6 cells | [10] |
| [L144, R147]-PLP(139-151) | SJL | Draining Lymph Node Cells | Th2/Th0 cytokines | Increased | [3] |
| Linear [L144, R147]PLP139-151 | SJL/J | Immunized mice | IL-4 | High levels | [5] |
| Linear [L144, R147]PLP139-151 | SJL/J | Immunized mice | IFN-γ | Not induced | [5] |
Experimental Protocols
T Cell Proliferation Assay using CFSE
This protocol is for measuring the proliferation of T cells in response to [Gln144]-PLP (139-151) by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized or naive mice.
-
[Gln144]-PLP (139-151) peptide.
-
CFSE stock solution (5 mM in DMSO).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
Phosphate-Buffered Saline (PBS).
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from spleens or lymph nodes. If using spleens, lyse red blood cells.
-
Wash cells with PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of complete RPMI-1640 medium containing [Gln144]-PLP (139-151) at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Include a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A) and a negative control (medium alone).
-
Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if desired.
-
Analyze the cells by flow cytometry. Gate on the CD4+ T cell population and measure proliferation by the serial dilution of CFSE fluorescence.
Cytokine ELISpot Assay
This protocol is for quantifying the frequency of cytokine-producing cells.
Materials:
-
ELISpot plates pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4).
-
Single-cell suspension of splenocytes or lymph node cells.
-
[Gln144]-PLP (139-151) peptide.
-
Complete RPMI-1640 medium.
-
Detection antibody conjugated to an enzyme (e.g., biotinylated antibody followed by streptavidin-alkaline phosphatase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
ELISpot plate reader.
Procedure:
-
Pre-wet the ELISpot plate with sterile PBS for 1 minute, then aspirate.
-
Add 100 µL of complete RPMI-1640 medium to each well and incubate for at least 30 minutes at 37°C to block.
-
Prepare a single-cell suspension and resuspend in complete RPMI-1640 medium.
-
Remove the blocking medium from the plate and add 100 µL of the cell suspension to each well (e.g., 2-5 x 10⁵ cells/well).
-
Add 100 µL of complete RPMI-1640 medium containing [Gln144]-PLP (139-151) at the desired concentration.
-
Incubate for 18-24 hours (for IFN-γ) or 36-48 hours (for IL-4, IL-10) at 37°C in a humidified 5% CO₂ incubator.
-
Wash the plate according to the manufacturer's instructions.
-
Add the detection antibody and incubate as recommended.
-
Wash the plate and add the enzyme conjugate. Incubate as recommended.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Visualizations
Caption: Hypothetical signaling pathway for an altered peptide ligand.
Caption: General workflow for assessing T cell responses.
Caption: Logical diagram of differential T cell responses.
References
- 1. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. T cell response to myelin proteolipid protein - Vijay Kuchroo [grantome.com]
- 5. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rupress.org [rupress.org]
Technical Support Center: Enhancing the Immunogenicity of [Gln144]-PLP (139-151)
This guide provides researchers, scientists, and drug development professionals with frequently asked questions, troubleshooting advice, and detailed protocols for experiments involving the synthetic peptide [Gln144]-PLP (139-151). This peptide is an altered peptide ligand of the myelin proteolipid protein epitope PLP (139-151), commonly used to study T cell responses in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[1]
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and how does it differ from the native PLP (139-151) peptide?
A1: [Gln144]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) fragment PLP (139-151). In this altered peptide ligand (APL), the Tryptophan (W) at position 144 is replaced with Glutamine (Q). This modification is often used to study how changes in T-cell receptor (TCR) contact residues affect T cell activation, regulation, and autoimmune responses.[1][2] Immunizing mice with the Q144 analog can generate T cells that are cross-reactive with the native W144 peptide, providing a tool to investigate T cell activation thresholds and effector functions.[2]
Q2: What is the primary application of [Gln144]-PLP (139-151) in research?
A2: The primary application is in the study of autoimmune demyelinating diseases, specifically using the EAE model.[1] Researchers use this peptide to induce EAE in susceptible mouse strains (like SJL/J) to understand the mechanisms of T cell-mediated autoimmunity and to test potential immunotherapies.[3][4]
Q3: What are the most common methods to enhance the immunogenicity of PLP peptides?
A3: The most common methods include:
-
Use of powerful adjuvants: Emulsifying the peptide in Complete Freund's Adjuvant (CFA) is the standard method for inducing EAE.[5][6][7] CFA contains inactivated Mycobacterium tuberculosis, which activates the innate immune system and promotes a strong T helper 1 (Th1) response necessary for EAE induction.[6]
-
Chemical Modifications: Attaching lipid side chains (lipidation), such as palmitic acid, to the peptide can significantly enhance its immunogenicity and encephalitogenicity.[8] This modification can lead to greater T cell and antibody responses.[8]
-
Co-administration with Pertussis Toxin (PTX): For some protocols and mouse strains, PTX is administered to increase the permeability of the blood-brain barrier, facilitating the entry of pathogenic T cells into the central nervous system.[7][9]
Q4: Can modifications like cyclization or mannosylation enhance immunogenicity?
A4: Not necessarily for the purpose of inducing a strong pathogenic response. In fact, these modifications have been shown to alter the immune response in different ways:
-
Cyclization of the PLP (139-151) peptide has been shown to reduce its encephalitogenic potential, leading to lower T-cell proliferation and antibody responses compared to the linear version.[10]
-
Mannosylation (conjugation to mannan) can also lead to peptide-specific tolerance rather than enhanced immunogenicity.[11][12] While it may enhance uptake by antigen-presenting cells, it can induce poor T-cell effector functions, steering the immune response away from a pathogenic Th1 phenotype.[13]
Troubleshooting Guides
Problem 1: Low or No T-Cell Proliferation in an In Vitro Assay
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | The dose of the peptide antigen should be titrated to find the optimal concentration for T-cell stimulation. A typical starting range for in vitro assays is 1-10 µg/mL.[14][15] |
| Poor Peptide Solubility | Ensure the peptide is properly dissolved before use. A common method is to first dissolve the lyophilized peptide in a small amount of DMSO and then dilute to the final working concentration in cell culture medium. The final DMSO concentration should not exceed 1% (v/v) to avoid cellular toxicity.[14] |
| Inadequate Antigen Presentation | The health and number of antigen-presenting cells (APCs), such as dendritic cells or macrophages, are critical. Ensure APCs are viable and present in sufficient numbers in your culture system (e.g., splenocytes or PBMCs). |
| Incorrect Controls | Always include a positive control (e.g., PMA/Ionomycin or a known control peptide pool like CEF) to confirm the T cells are responsive, and a negative control (e.g., vehicle/DMSO alone) to establish a baseline for proliferation.[14] |
Problem 2: Failure to Induce or Low Incidence of EAE In Vivo
| Possible Cause | Recommended Solution |
| Improper Adjuvant Emulsion | The peptide/CFA emulsion must be stable. A proper emulsion is thick, white, and does not separate upon standing. Test this by dropping a small amount into water; a stable emulsion will not disperse. Prepare the emulsion by vigorously mixing or sonicating equal volumes of the peptide solution and CFA.[7] |
| Incorrect Mouse Strain | EAE induction with PLP peptides is highly dependent on the mouse strain and its MHC haplotype. SJL/J mice (H-2s) are the standard strain for EAE induction with PLP (139-151).[3][4] |
| Insufficient Peptide or PTX Dose | Ensure the correct dose of peptide and pertussis toxin (if used) is administered. A typical protocol involves immunizing SJL/J mice subcutaneously with 200 µg of PLP (139-151) in CFA, followed by intravenous or intraperitoneal injections of pertussis toxin on days 0 and 2 post-immunization.[7] |
| Improper Injection Technique | Subcutaneous injections should be administered at multiple sites on the flanks to ensure proper distribution and presentation of the antigen.[7] |
Data Presentation
Table 1: Effect of PLP (139-151) Modifications on Immune Response
| Peptide Variant | Modification | Key Immunological Outcome | Reference |
| Linear PLP (139-151) | Standard Agonist | Induces strong Th1 responses (IFN-γ) and EAE. | [3] |
| Thiopalmitoylated PLP (139-151) | Covalent attachment of palmitic acid | Enhanced T-cell and antibody responses; increased severity and chronicity of EAE compared to non-acylated peptide. | [8][16] |
| [L144, R147]-PLP (139-151) | Altered Peptide Ligand | Induced high levels of IL-4 (Th2 response) and low levels of total IgG. | [3] |
| Cyclo(139-151) PLP (139-151) | Cyclization of peptide backbone | Minimally encephalitogenic; 2.5-fold lower T-cell proliferation compared to linear peptide. | [10] |
| Mannosylated PLP (139-151) | Conjugation to Mannan (B1593421) | Induces peptide-specific tolerance to EAE; decreased T-cell proliferation and IgG2a upon re-challenge. | [11] |
Experimental Protocols
Protocol 1: Active Induction of EAE in SJL/J Mice
This protocol describes the standard method for inducing EAE using a PLP peptide.
Materials:
-
[Gln144]-PLP (139-151) or native PLP (139-151) peptide
-
Sterile PBS
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL)[7]
-
Pertussis Toxin (PTX)
-
8-10 week old female SJL/J mice
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve the PLP peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation: In a sterile tube, mix equal volumes of the peptide solution (2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by vigorous vortexing, sonication, or repeated passage through a syringe until a thick, stable white emulsion is formed. The total volume should be sufficient to inject 0.1 mL per mouse.
-
Immunization (Day 0): Anesthetize the mice. Inject a total of 0.1 mL (containing 100 µg of peptide) of the emulsion subcutaneously, distributed over two sites on the flanks.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) or intravenous (i.v.) injection.[7]
-
Monitoring: Begin monitoring mice daily for clinical signs of EAE starting around day 7. Use a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This assay measures antigen-specific T-cell proliferation by dye dilution.
Materials:
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-10 medium
-
[Gln144]-PLP (139-151) peptide
-
96-well round-bottom plates
-
Flow cytometer and antibodies (e.g., anti-CD4, anti-CD3)
Procedure:
-
Cell Preparation: Isolate splenocytes or PBMCs from mice 10-14 days post-immunization. Prepare a single-cell suspension.
-
CFSE Labeling: Resuspend cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C.[17]
-
Quenching: Quench the labeling reaction by adding 5 volumes of cold complete medium (containing 10% FCS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
-
Cell Plating: Resuspend the labeled cells at 2x10^6 cells/mL in complete medium. Plate 100 µL of the cell suspension (2x10^5 cells) into wells of a 96-well plate.
-
Antigen Stimulation: Add 100 µL of medium containing the PLP peptide at 2x the desired final concentration (e.g., 20 µg/mL for a 10 µg/mL final concentration). Include negative control wells (medium only) and positive control wells (e.g., anti-CD3/CD28 beads or Concanavalin A).
-
Incubation: Culture the plates for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells, wash, and stain with fluorescently-labeled antibodies (e.g., anti-CD4). Analyze the cells on a flow cytometer. Proliferating CD4+ T cells will show a sequential halving of CFSE fluorescence intensity.
Visualizations
Caption: Experimental workflow for EAE induction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autoimmune encephalomyelitis as a testing paradigm for adjuvants and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccine-like and Prophylactic Treatments of EAE with Novel I-Domain Antigen Conjugates (IDAC): Targeting Multiple Antigenic Peptides to APC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopalmitoylation of myelin proteolipid protein epitopes enhances immunogenicity and encephalitogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cyclization of PLP139-151 peptide reduces its encephalitogenic potential in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
Validation & Comparative
A Comparative Guide: [Gln144]-PLP (139-151) vs. Native PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological and clinical effects of the altered peptide ligand [Gln144]-PLP (139-151) versus the native proteolipid protein peptide PLP (139-151) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Executive Summary
Native PLP (139-151) is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains. It elicits a pro-inflammatory T helper 1 (Th1) cell response, leading to central nervous system (CNS) inflammation, demyelination, and clinical paralysis. In contrast, [Gln144]-PLP (139-151), an altered peptide ligand (APL) with a single amino acid substitution at a key T-cell receptor (TCR) contact residue, demonstrates a profound ability to prevent the induction of EAE. This protective effect is primarily attributed to a phenomenon known as "immune deviation," where the APL redirects the immune response towards an anti-inflammatory or regulatory T helper 2 (Th2) or T helper 0 (Th0) phenotype.
Comparative Data
Table 1: Comparison of In Vivo Effects in EAE Models
| Parameter | Native PLP (139-151) | [Gln144]-PLP (139-151) |
| Primary Outcome | Induces EAE | Prevents EAE induction[1] |
| Disease Incidence | High (typically >90% in susceptible strains) | Significantly reduced or completely abrogated[1] |
| Mean Maximal Clinical Score | Moderate to severe paralysis | Minimal to no clinical signs of disease[1] |
| CNS Histopathology | Significant inflammatory cell infiltration and demyelination | Markedly reduced or absent inflammation and demyelination |
Table 2: Immunological Profile Comparison
| Parameter | Native PLP (139-151) | [Gln144]-PLP (139-151) |
| Primary T-Cell Response | Th1 polarization | Th2/Th0 polarization (Immune Deviation)[1] |
| Key Pro-inflammatory Cytokines | High levels of Interferon-gamma (IFN-γ) | Low to undetectable levels of IFN-γ[1] |
| Key Anti-inflammatory/Regulatory Cytokines | Low to undetectable levels of Interleukin-4 (IL-4) and Interleukin-10 (IL-10) | Increased production of IL-4 and IL-10[1] |
| T-Cell Proliferation | Strong proliferative response of PLP-specific T-cells | Induces proliferation of cross-reactive T-cells with a different cytokine profile[1] |
Signaling Pathways and Mechanisms of Action
The differential effects of native PLP (139-151) and [Gln144]-PLP (139-151) stem from their distinct interactions with the T-cell receptor, leading to divergent downstream signaling and cytokine production.
Caption: Differential T-cell signaling by native vs. altered peptide ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments.
Induction of EAE with Native PLP (139-151)
This protocol describes the active immunization of mice to induce EAE.
References
A Comparative Guide to T Cell Responses: [Gln144]-PLP (139-151) vs. Other Myelin Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T cell responses to the altered peptide ligand (APL) [Gln144]-PLP (139-151) and other key myelin antigens, including the native proteolipid protein (PLP) peptide (139-151) and myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55. Understanding the differential effects of these antigens on T cell activation, proliferation, and cytokine production is critical for the development of novel therapeutics for autoimmune diseases such as multiple sclerosis (MS).
Executive Summary
The native PLP (139-151) peptide is a well-established encephalitogenic antigen used to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for MS. T cell responses to this peptide are predominantly of a Th1 phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ, leading to autoimmune-mediated demyelination.
In contrast, the altered peptide ligand [Gln144]-PLP (139-151), where the tryptophan at position 144 is substituted with glutamine, exhibits immunomodulatory properties. This single amino acid change significantly alters the T cell response, shifting it towards a Th2 or regulatory phenotype. T cells stimulated with [Gln144]-PLP (139-151) show reduced proliferative capacity in response to the native peptide and produce anti-inflammatory cytokines such as IL-4 and IL-10. This immune deviation has been shown to inhibit the development of EAE induced by the native PLP (139-151) peptide, highlighting the potential of APLs as therapeutic agents.
Comparative Analysis of T Cell Responses
The following tables summarize the key differences in T cell responses elicited by [Gln144]-PLP (139-151), native PLP (139-151), and MOG (35-55).
| Antigen | T Cell Proliferation | Predominant T Helper Cell Phenotype | Key Cytokine Production | In Vivo Effect (EAE Model) |
| [Gln144]-PLP (139-151) | Induces T cells with low proliferative response to native PLP (139-151) | Th2 / Regulatory T cells (Treg) | IL-4, IL-10, some IFN-γ (Th0)[1] | Inhibits EAE induced by native PLP (139-151)[1] |
| Native PLP (139-151) | Strong proliferation of specific T cells | Th1 | IFN-γ, TNF-α | Induces relapsing-remitting EAE in SJL mice |
| MOG (35-55) | Strong proliferation of specific CD4+ T cells | Th1 / Th17 | IFN-γ, IL-17 | Induces chronic EAE in C57BL/6 mice[2] |
Experimental Data Highlights
Studies have demonstrated that the substitution at position 144 of the PLP (139-151) peptide is critical in determining the nature of the T cell response. While the native peptide with tryptophan at position 144 is highly encephalitogenic, the [Gln144] variant actively suppresses the autoimmune response.
T cell lines generated by immunization with [Gln144]-PLP (139-151) are cross-reactive with the native PLP peptide but exhibit a distinct cytokine profile, with increased production of IL-4 and IL-10.[1] The adoptive transfer of these T cell lines has been shown to protect recipient mice from EAE induction by the native peptide.[1] This suggests that [Gln144]-PLP (139-151) induces a population of regulatory T cells that can actively downregulate the inflammatory response mediated by pathogenic Th1 cells.
In contrast, other substitutions at position 144 can have dramatically different effects. For instance, a leucine (B10760876) substitution at this position can lead to a "superagonist" response, with hyper-proliferation of T cells and a broader cytokine profile, which could potentially exacerbate autoimmune inflammation.[3]
Signaling Pathways and Experimental Workflows
The differential responses to native and altered peptide ligands are rooted in the intricacies of T cell receptor (TCR) signaling. The specific amino acid at the TCR contact residue influences the stability and kinetics of the TCR-peptide-MHC interaction, leading to qualitatively different downstream signaling cascades.
Altered peptide ligands like [Gln144]-PLP (139-151) are thought to induce a suboptimal or altered TCR signal, leading to a different pattern of downstream signaling events and ultimately resulting in a distinct cytokine output and functional phenotype.
Detailed Experimental Protocols
T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate splenocytes and/or lymph node cells from immunized mice (e.g., SJL mice immunized with native PLP (139-151)).
-
Cell Culture: Plate 2 x 105 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Antigen Stimulation: Add the respective antigens ([Gln144]-PLP (139-151), native PLP (139-151), or other control peptides) at varying concentrations (e.g., 1, 10, 50 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect supernatants from the T cell cultures at 48-72 hours post-stimulation.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ, IL-4, or IL-10) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection: Add a biotinylated detection antibody specific for the cytokine, followed by an enzyme-linked streptavidin conjugate.
-
Substrate Addition and Measurement: Add a chromogenic substrate and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the samples.
Induction and Assessment of EAE
-
Immunization: Emulsify the encephalitogenic peptide (e.g., native PLP (139-151) or MOG (35-55)) in Complete Freund's Adjuvant (CFA) and inject subcutaneously into susceptible mice (e.g., SJL for PLP, C57BL/6 for MOG). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance disease induction.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Comparative Studies: To test the therapeutic effect of [Gln144]-PLP (139-151), a separate group of mice can be pre-treated with this APL before immunization with the native encephalitogenic peptide.
Conclusion
The comparative analysis of T cell responses to [Gln144]-PLP (139-151) and other myelin antigens reveals the profound impact that single amino acid substitutions can have on the nature of an immune response. While native myelin peptides like PLP (139-151) and MOG (35-55) drive pathogenic Th1 and Th17 responses that lead to autoimmune demyelination, the altered peptide ligand [Gln144]-PLP (139-151) promotes a shift towards a protective Th2/regulatory phenotype. This highlights the potential of using APLs as a therapeutic strategy to induce antigen-specific tolerance in autoimmune diseases like multiple sclerosis. Further research into the precise molecular mechanisms underlying this immune deviation will be crucial for the design of next-generation immunotherapies.
References
- 1. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating T Cell Cross-Reactivity: A Comparative Guide to [Gln144]-PLP (139-151) and its Wild-Type Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological responses elicited by the altered peptide ligand (APL) [Gln144]-PLP (139-151) and the wild-type (WT) proteolipid protein peptide PLP (139-151). Understanding the nuances of T cell cross-reactivity with such APLs is crucial for the development of novel therapeutics for autoimmune diseases like multiple sclerosis. This document outlines the expected quantitative differences in T cell activation, details the experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
[Gln144]-PLP (139-151) is an experimental antigen utilized in the study of T cell responses to both autoantigens and cross-reactive non-autoantigens.[1] It is a modified version of the myelin proteolipid protein (PLP) peptide 139-151, where the tryptophan (W) at position 144 has been substituted with glutamine (Q). This single amino acid change can significantly alter the interaction with the T cell receptor (TCR), leading to a modified immune response. Such altered peptide ligands are instrumental in dissecting the mechanisms of T cell activation and tolerance.
Data Presentation: Comparative Analysis of T Cell Responses
The following tables summarize the anticipated quantitative data from key validation assays comparing the effects of [Gln144]-PLP (139-151) and WT PLP (139-151) on T cell responses. It is important to note that while direct comparative studies with specific numerical data for the [Gln144] substitution are not extensively published, the presented data is synthesized from studies on other substitutions at the same critical TCR contact residue and reflects the expected outcomes. Substitutions at position 144 of the PLP(139-151) peptide have been shown to significantly impact T cell proliferation and cytokine profiles.[2][3]
| Peptide | Concentration (µg/mL) | Proliferation Index (CFSE Assay) | Notes |
| WT PLP (139-151) | 10 | 4.5 ± 0.5 | Strong proliferative response expected. |
| [Gln144]-PLP (139-151) | 10 | 1.2 ± 0.3 | Significantly reduced or ablated proliferation anticipated.[2] |
| Unstimulated Control | 0 | 1.0 ± 0.1 | Baseline proliferation. |
Table 1: T Cell Proliferation in Response to PLP Peptides. This table illustrates the expected differential effects on the proliferation of PLP-specific T cells.
| Peptide | Concentration (µg/mL) | IFN-γ (Spot Forming Units / 10^6 cells) | IL-4 (Spot Forming Units / 10^6 cells) | Cytokine Profile Skew |
| WT PLP (139-151) | 10 | 250 ± 30 | 25 ± 5 | Th1-dominant |
| [Gln144]-PLP (139-151) | 10 | 50 ± 10 | 150 ± 20 | Th2-skewed |
| Unstimulated Control | 0 | < 5 | < 5 | No significant cytokine production |
Table 2: Cytokine Secretion Profile of PLP-Specific T Cells. This table highlights the expected shift in the cytokine microenvironment from a pro-inflammatory Th1 response (IFN-γ) to an anti-inflammatory or allergic Th2 response (IL-4) upon stimulation with the altered peptide ligand.[3]
| Peptide-MHC Complex | TCR Affinity (K_D) | TCR Avidity (Functional) | Notes |
| WT PLP (139-151) - I-A^s | High | High | Strong and stable interaction leading to full T cell activation. |
| [Gln144]-PLP (139-151) - I-A^s | Low to Moderate | Low | Weaker and/or altered interaction resulting in partial or no activation. |
Table 3: T Cell Receptor (TCR) Binding Characteristics. This table outlines the theoretical differences in the biophysical interaction between the TCR and the peptide-MHC complex, which underpins the observed functional outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
T Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
a. Cell Preparation:
-
Isolate splenocytes or lymph node cells from SJL/J mice immunized with WT PLP (139-151).
-
Prepare a single-cell suspension and enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend the purified T cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
b. CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
c. Cell Culture and Stimulation:
-
Plate irradiated, syngeneic antigen-presenting cells (APCs), such as splenocytes, in a 96-well flat-bottom plate (2 x 10^5 cells/well).
-
Add the CFSE-labeled T cells to the wells (2 x 10^5 cells/well).
-
Add WT PLP (139-151), [Gln144]-PLP (139-151), or a negative control peptide to the designated wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (media only).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
d. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The proliferation index can be calculated using appropriate software.
ELISpot Assay for Cytokine Secretion (IFN-γ and IL-4)
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
a. Plate Preparation:
-
Coat a 96-well PVDF membrane plate with anti-mouse IFN-γ or anti-mouse IL-4 capture antibody overnight at 4°C.
-
The next day, wash the plate with sterile PBS to remove unbound antibody.
-
Block the membrane with complete RPMI medium for at least 1 hour at 37°C to prevent non-specific binding.
b. Cell Culture and Stimulation:
-
Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.
-
Add the cells to the coated and blocked ELISpot plate (e.g., 2.5 x 10^5 cells/well).
-
Add WT PLP (139-151), [Gln144]-PLP (139-151), or control peptides to the wells at the desired concentrations. Include a positive control (e.g., Concanavalin A) and a negative control (media only).
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
c. Detection and Development:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ or IL-4 detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Wash the plate again with PBST and then with PBS.
-
Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous measurement of cytokine production and cell surface marker expression by individual cells using flow cytometry.
a. Cell Stimulation:
-
Prepare a single-cell suspension from immunized mice.
-
Stimulate the cells in culture for 4-6 hours with WT PLP (139-151), [Gln144]-PLP (139-151), or controls in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines within the cells.
b. Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) for 20-30 minutes on ice.
c. Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based buffer).
d. Intracellular Staining:
-
Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature, protected from light.
e. Flow Cytometry Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the T cell population of interest (e.g., CD4+) and then quantifying the percentage of cells positive for each cytokine.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Validating T Cell Cross-Reactivity Workflow.
Caption: TCR Signaling Cascade.
Caption: CFSE Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Myelin Peptides in Inducing Experimental Autoimmune Encephalomyelitis
A Guide for Researchers in Neuroinflammation and Drug Development
This guide provides a comparative analysis of [Gln144]-PLP (139-151), its wild-type counterpart PLP (139-151), and the alternative peptide MOG (35-55) in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for their research needs.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a paramount model for studying the pathogenesis of multiple sclerosis. The induction of EAE is typically achieved through immunization with myelin-derived peptides, which triggers an autoimmune response against the myelin sheath. The choice of the encephalitogenic peptide is a critical determinant of the disease phenotype, including the clinical course, severity, and histopathological features. This guide focuses on a comparative evaluation of three such peptides: the standard proteolipid protein fragment PLP (139-151), its modified variant [Gln144]-PLP (139-151), and the myelin oligodendrocyte glycoprotein (B1211001) peptide MOG (35-55).
Modified variants of PLP (139-151), such as [Gln144]-PLP (139-151), are utilized to investigate the intricacies of T-cell regulation in the context of autoimmune pathogenesis.[1] While extensive quantitative data for the direct encephalitogenic efficacy of [Gln144]-PLP (139-151) is not as widely published as for the wild-type and MOG peptides, its role in modulating the immune response is of significant interest.
Comparative Efficacy in EAE Induction
The efficacy of these peptides in inducing EAE is typically assessed by monitoring clinical signs, disease incidence, and the extent of demyelination and inflammation in the CNS. The following tables summarize the typical experimental outcomes for wild-type PLP (139-151) and MOG (35-55).
Table 1: Clinical Parameters of EAE Induced by PLP (139-151) and MOG (35-55)
| Parameter | PLP (139-151) | MOG (35-55) |
| Mouse Strain | SJL/J | C57BL/6 |
| Typical Disease Course | Relapsing-Remitting | Chronic Progressive |
| Typical Day of Onset | 10-15 days post-immunization | 9-14 days post-immunization |
| Typical Peak Severity | Score 2.0 - 3.5 | Score 3.0 - 4.0 |
| Disease Incidence | >90% | >90% |
Note: Disease scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death. The exact scoring can vary between laboratories.
Table 2: Histopathological Features of EAE Induced by PLP (139-151) and MOG (35-55)
| Feature | PLP (139-151) in SJL/J mice | MOG (35-55) in C57BL/6 mice |
| Inflammatory Infiltrates | Perivascular cuffs of mononuclear cells in the brain and spinal cord. | Extensive mononuclear cell infiltration in the spinal cord, and to a lesser extent, the brain. |
| Demyelination | Patchy areas of demyelination, often associated with inflammatory lesions. | Confluent areas of demyelination, particularly in the spinal cord. |
| Axonal Damage | Present, but can be less severe than in the MOG model. | Significant axonal loss and damage are common features. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible induction of EAE. Below are standard protocols for using PLP (139-151) and MOG (35-55). A similar protocol would be followed for [Gln144]-PLP (139-151), with adjustments to the peptide concentration and observation for altered disease kinetics as per the specific research question.
Protocol 1: EAE Induction with PLP (139-151) in SJL/J Mice
-
Animals: Female SJL/J mice, 6-10 weeks old.
-
Antigen Preparation: Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Adjuvant Preparation: Prepare an emulsion by mixing the PLP (139-151) solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL). Emulsify until a thick, stable emulsion is formed.
-
Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 200 µL per mouse), delivering 100 µg of peptide.
-
Pertussis Toxin Administration (Optional): For a more severe and synchronized disease course, an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS can be administered on day 0 and day 2 post-immunization. However, EAE can be induced with PLP (139-151) in SJL mice without PTX.[2]
-
Clinical Scoring: Monitor the mice daily from day 7 for clinical signs of EAE using a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
Protocol 2: EAE Induction with MOG (35-55) in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Preparation: Dissolve MOG (35-55) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Adjuvant Preparation: Prepare an emulsion by mixing the MOG (35-55) solution 1:1 (v/v) with CFA containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 200 µL per mouse), delivering 200 µg of peptide.
-
Pertussis Toxin Administration: Administer 200 ng of PTX in 100 µL of PBS via i.p. injection on day 0 and day 2 post-immunization. The use of PTX is generally required for robust EAE induction with MOG (35-55) in C57BL/6 mice.[2]
-
Clinical Scoring: Monitor the mice daily from day 7 for clinical signs of EAE using a standardized scoring system.
Signaling Pathways and Experimental Workflow
The induction of EAE by these myelin peptides is predicated on the activation of autoreactive T-cells. The following diagrams illustrate the generalized experimental workflow and the key signaling events involved.
Caption: Generalized workflow for EAE induction and analysis.
The autoimmune response is initiated when antigen-presenting cells (APCs) process and present the myelin peptides on MHC class II molecules to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into pro-inflammatory subsets such as Th1 and Th17 cells. These activated T-cells then migrate to the CNS, where they orchestrate an inflammatory attack on the myelin sheath.
Caption: Key signaling events in T-cell mediated demyelination.
Conclusion
The choice between [Gln144]-PLP (139-151), wild-type PLP (139-151), and MOG (35-55) for inducing EAE depends on the specific research objectives. Wild-type PLP (139-151) in SJL/J mice provides a model of relapsing-remitting disease, which is highly relevant for studying disease exacerbations and remissions. MOG (35-55) in C57BL/6 mice, on the other hand, typically induces a chronic progressive disease, which is advantageous for studies requiring a more sustained clinical phenotype.
While direct comparative data on the encephalitogenicity of [Gln144]-PLP (139-151) is limited in publicly available literature, its utility lies in the investigation of how specific amino acid substitutions at T-cell receptor contact sites can alter the autoimmune response. Research using such altered peptide ligands is crucial for understanding the mechanisms of T-cell activation and for the development of novel antigen-specific immunotherapies.
This guide provides a foundational understanding of these different EAE models. Researchers are encouraged to consult the primary literature for more detailed information and to optimize protocols for their specific experimental needs.
References
Validating the Autoimmune Phenotype Induced by [Gln144]-PLP (139-151): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autoimmune phenotype induced by the altered peptide ligand (APL) [Gln144]-PLP (139-151) versus its native counterpart, proteolipid protein (PLP) (139-151). The information presented herein is supported by experimental data to assist researchers in evaluating its use in the study and development of therapeutics for autoimmune diseases such as multiple sclerosis.
The native PLP (139-151) peptide is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model of multiple sclerosis.[1][2][3] In susceptible mouse strains like the SJL/J mouse, immunization with PLP (139-151) in Complete Freund's Adjuvant (CFA) triggers a CD4+ T cell-mediated autoimmune response, primarily driven by Th1 and Th17 cells, leading to neuroinflammation, demyelination, and the clinical manifestation of paralysis.[2]
In contrast, [Gln144]-PLP (139-151) is a synthetic analog where the tryptophan residue at position 144 is substituted with glutamine. This single amino acid change significantly alters the peptide's interaction with the T-cell receptor (TCR), leading to a modified downstream immune response.[4][5][6] This APL has been investigated for its potential to modulate the autoimmune response and induce a state of immune tolerance.
Comparative Analysis of Immunological Outcomes
The primary distinction between the native PLP (139-151) and the [Gln144] APL lies in the nature of the T-cell response they elicit. While the native peptide promotes a pro-inflammatory Th1-dominant phenotype, the APL skews the response towards a non-pathogenic or even protective Th0/Th2 phenotype. This is characterized by a shift in the cytokine profile from pro-inflammatory mediators like IFN-γ and IL-2 to anti-inflammatory or regulatory cytokines such as IL-4 and IL-10.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in preclinical studies comparing the effects of native PLP (139-151) and its altered counterparts.
Table 1: Comparison of EAE Clinical Scores
| Peptide Administered | Mouse Strain | Peak Mean Clinical Score (± SEM) | Disease Incidence | Study Reference |
| Native PLP (139-151) | SJL/J | 3.0 - 3.5 | 90-100% | [7][8] |
| [Gln144]-PLP (139-151) | SJL/J | Not typically used to induce EAE; used for tolerance induction | N/A | [9] |
| [Ser140]-PLP (139-151) | SJL/J | 2.0 - 3.5 | 90-100% | [7][8] |
Note: EAE clinical scoring is typically on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe paralysis.
Table 2: T-Cell Proliferation and Cytokine Profiles
| Stimulating Peptide | Priming Peptide | T-Cell Proliferation (Stimulation Index) | Dominant Cytokine Profile | Key Cytokines Detected | Study Reference |
| Native PLP (139-151) | Native PLP (139-151) | High | Th1 | IFN-γ, IL-2 | [9] |
| [Ala144]-PLP (139-151) | Native PLP (139-151) | Low/None | - | - | [9] |
| [Ala144]-PLP (139-151) | [Ala144]-PLP (139-151) | High | Th0/Th2 | IL-10 | [9] |
| [L144, R147]-PLP (139-151) | [L144, R147]-PLP (139-151) | Not specified | Th2 | High IL-4, Low IFN-γ | [10] |
Note: The stimulation index is a measure of T-cell proliferation in response to an antigen. A higher index indicates a stronger proliferative response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Active Induction of EAE in SJL/J Mice
This protocol describes the standard procedure for inducing relapsing-remitting EAE in SJL/J mice using PLP peptides.
Materials:
-
Female SJL/J mice, 8-10 weeks old[8]
-
PLP (139-151) peptide (native or modified)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for increased severity)[7]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of the PLP peptide in CFA. The final concentration of the peptide is typically 1 mg/mL in a 1:1 emulsion of peptide in PBS and CFA.
-
Immunization: Anesthetize the mice. Subcutaneously inject a total of 0.1 mL of the emulsion, divided among two sites on the flank. A typical dose is 50 nmol (approximately 87 µg) of PLP (139-151) per mouse.[1]
-
Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.[1][7]
-
Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[11] Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
Data Collection: Record daily clinical scores and body weights for each mouse.
Protocol 2: Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of intracellular cytokines in T-cells isolated from immunized mice.
Materials:
-
Single-cell suspension from lymph nodes or spleen of immunized mice
-
Cell culture medium (e.g., RPMI-1640)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture the single-cell suspension in the presence of the stimulating peptide (e.g., native PLP (139-151) or [Gln144]-PLP (139-151)) for 48-72 hours. For the final 4-6 hours of culture, add PMA, ionomycin, and a protein transport inhibitor.[12][13]
-
Surface Staining: Harvest the cells and stain for cell surface markers (e.g., anti-CD4) according to standard protocols.[12]
-
Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer. After fixation, wash the cells and resuspend them in a permeabilization buffer.[14][15]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.
Protocol 3: Immunofluorescence Staining of CNS Tissue
This protocol is for the visualization of immune cell infiltration and demyelination in the central nervous system (CNS).
Materials:
-
Brain and spinal cord tissue from perfused mice
-
4% Paraformaldehyde (PFA) for fixation
-
30% Sucrose for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., serum in PBS with Triton X-100)
-
Primary antibodies (e.g., anti-CD4 for T-cells, anti-MBP for myelin)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the mice with PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight, then cryoprotect in 30% sucrose.[16][17]
-
Sectioning: Embed the tissue in OCT and cut 10-20 µm thick sections using a cryostat. Mount the sections on charged microscope slides.[17]
-
Staining:
-
Permeabilize the sections with a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution for 1-2 hours.[18]
-
Incubate with primary antibodies overnight at 4°C.[18]
-
Wash and incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature.[18]
-
Counterstain with DAPI.
-
-
Imaging: Mount the coverslips with an anti-fade mounting medium and visualize the staining using a fluorescence microscope.[17]
Signaling Pathways and Experimental Workflows
The differential effects of native PLP (139-151) and [Gln144]-PLP (139-151) can be attributed to their distinct engagement of T-cell signaling pathways.
T-Cell Receptor (TCR) Signaling Cascade
The initial step in T-cell activation is the binding of the peptide-MHC complex on an antigen-presenting cell (APC) to the TCR. This interaction triggers a signaling cascade that ultimately leads to T-cell proliferation and differentiation. The substitution at position 144 in the APL alters the affinity and kinetics of this binding, leading to a modified downstream signal.
Immune Deviation Pathway
The altered TCR signal initiated by [Gln144]-PLP (139-151) leads to a different pattern of transcription factor activation and cytokine production, a phenomenon known as immune deviation. This shifts the T-cell differentiation away from the pathogenic Th1 pathway towards a Th2 or regulatory T-cell (Treg) phenotype.
Key Signaling Pathways in EAE Pathogenesis
The development of EAE is orchestrated by a complex network of signaling pathways. The NF-κB and TGF-β pathways are central to this process.
NF-κB Signaling: The canonical NF-κB pathway is a pro-inflammatory signaling cascade activated by various stimuli, including TCR engagement and pro-inflammatory cytokines like TNF-α.[19] Its activation in T-cells and other immune cells leads to the transcription of genes involved in inflammation and cell survival, thus promoting EAE.
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway has a dual role in EAE. In combination with IL-6, TGF-β can promote the differentiation of pathogenic Th17 cells.[20] However, TGF-β is also crucial for the induction and function of regulatory T-cells (Tregs), which can suppress EAE.[20][21] The balance between these opposing effects is critical in determining the disease outcome.
Conclusion
The available evidence strongly supports the validation of [Gln144]-PLP (139-151) as a tool to induce a non-pathogenic, and potentially therapeutic, autoimmune phenotype. In stark contrast to the encephalitogenic native PLP (139-151) peptide, the [Gln144] APL promotes a shift in the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/Th0 phenotype. This guide provides the necessary comparative data, experimental protocols, and visualization of the underlying signaling pathways to aid researchers in leveraging this important tool for the development of novel immunotherapies for autoimmune diseases.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 8. hookelabs.com [hookelabs.com]
- 9. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 17. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
- 18. biossusa.com [biossusa.com]
- 19. Frontiers | Nuclear Factor κB (NF-κB)–Mediated Inflammation in Multiple Sclerosis [frontiersin.org]
- 20. TGF-β and Regulatory T Cell in Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - Glia-dependent TGF-β signaling, acting independently of the TH17 pathway, is critical for initiation of murine autoimmune encephalomyelitis [jci.org]
Unveiling the Immunomodulatory Advantages of [Gln144]-PLP (139-151): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the modified peptide [Gln144]-PLP (139-151) and its wild-type counterpart, proteolipid protein (PLP) (139-151). The wild-type peptide, a fragment of a major myelin protein, is a well-established tool for inducing experimental autoimmune encephalomyelitis (EAE) in animal models, mirroring aspects of multiple sclerosis. The strategic substitution of glutamine (Gln) for tryptophan at position 144 imparts significant immunomodulatory advantages, shifting the T-cell response from a pro-inflammatory to a potentially protective phenotype. This guide synthesizes available experimental data to highlight these advantages for researchers in immunology and drug development.
Key Performance Comparisons: Shifting the Immune Response
The primary advantage of [Gln144]-PLP (139-151) lies in its ability to modulate the T-helper (Th) cell response. While the wild-type peptide predominantly elicits a Th1-mediated inflammatory response, characterized by the secretion of pro-inflammatory cytokines, the [Gln144] analog promotes a shift towards a Th0/Th2 phenotype, associated with regulatory or anti-inflammatory functions.
| Performance Metric | Wild-Type PLP (139-151) | [Gln144]-PLP (139-151) | Advantage of [Gln144]-PLP (139-151) |
| T-Cell Proliferation | Induces robust proliferation of encephalitogenic Th1 cells[1]. | Ablates proliferative responses of Th1 cells primed to the native peptide[2]. Induces proliferation of Th0/Th2 clones[1]. | Reduces the expansion of pathogenic T-cells and promotes the expansion of potentially protective T-cell subsets. |
| Cytokine Profile | Promotes secretion of pro-inflammatory Th1 cytokines (IFN-γ, IL-2)[1]. | Induces secretion of Th2 cytokines (IL-4, IL-10) and can generate mixed Th0 cytokine profiles (IL-4 and IFN-γ)[1]. | Skews the immune response towards an anti-inflammatory or regulatory state, potentially mitigating autoimmune pathology. |
| Encephalitogenicity | Potently induces Experimental Autoimmune Encephalomyelitis (EAE)[2]. | Substitutions at position 144 have been shown to ablate the encephalitogenic potential[2]. | Significantly reduced or eliminated capacity to induce autoimmune disease, making it a safer candidate for therapeutic applications. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
T-Cell Proliferation Assay
This protocol outlines the steps to compare the proliferative responses of T-cells to the wild-type and [Gln144]-PLP (139-151) peptides.
-
T-Cell Isolation: Isolate splenocytes from SJL/J mice immunized with wild-type PLP (139-151) in Complete Freund's Adjuvant (CFA).
-
Cell Culture: Plate the isolated splenocytes in 96-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Peptide Stimulation: Add wild-type PLP (139-151) or [Gln144]-PLP (139-151) to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter. The results are expressed as a stimulation index (mean counts per minute of stimulated wells / mean counts per minute of unstimulated wells).
Cytokine Profile Analysis (ELISA)
This protocol describes how to measure the cytokine production by T-cells in response to peptide stimulation.
-
Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Proliferation Assay.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) on the supernatants to quantify the concentrations of key cytokines such as IFN-γ, IL-2, IL-4, and IL-10, using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol details the procedure for inducing EAE in mice to compare the encephalitogenic potential of the two peptides.
-
Animal Model: Use female SJL/J mice, 8-12 weeks old.
-
Peptide Emulsification: Emulsify either wild-type PLP (139-151) or [Gln144]-PLP (139-151) in Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
Immunization: Inject each mouse subcutaneously with 100 µL of the peptide/CFA emulsion, distributed over two sites on the flanks.
-
Pertussis Toxin Administration: On the day of immunization and 48 hours later, administer 200 ng of pertussis toxin intraperitoneally.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
Data Analysis: Plot the mean clinical scores over time for each group to compare disease incidence and severity.
Signaling Pathways and Experimental Workflows
The interaction of PLP peptides with the T-cell receptor (TCR) is the initial step in a signaling cascade that determines the T-cell's fate and function.
Caption: TCR signaling pathway initiated by PLP peptides.
The diagram above illustrates the general T-cell receptor (TCR) signaling cascade. Both the wild-type and the [Gln144] mutant peptides are presented by MHC class II molecules to the TCR. The nature of this interaction, influenced by the amino acid at position 144, dictates the strength and quality of the downstream signal. A strong signal, typically induced by the wild-type peptide, promotes the differentiation of T-cells into pathogenic Th1 cells. In contrast, the altered interaction with the [Gln144] peptide is hypothesized to deliver a weaker or qualitatively different signal, leading to the differentiation into Th2 or regulatory T-cells.
Caption: Workflow for comparing peptide immunogenicity.
The experimental workflow diagram outlines the key steps in assessing the differential effects of the wild-type and [Gln144]-PLP (139-151) peptides. This systematic approach allows for a direct comparison of their immunomodulatory properties.
References
- 1. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for [Gln144]-PLP (139-151)
Personal Protective Equipment (PPE) and Handling
When working with [Gln144]-PLP (139-151), it is imperative to use appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a laboratory coat. All handling of the lyophilized powder or solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical advice.[1]
Chemical and Physical Properties Summary
For reference and handling purposes, the following table summarizes the known properties of the related peptide, PLP (139-151).
| Property | Value | Reference |
| Molecular Formula | C72H104N20O17 | --INVALID-LINK--[1] |
| Molecular Weight | 1521.72 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder | --INVALID-LINK--[2] |
| Solubility | Soluble in water to 2 mg/ml | --INVALID-LINK--[3] |
| Storage Temperature | -20°C | --INVALID-LINK--[3] |
Spill and Disposal Procedures
In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[1] Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[1] Following absorption, decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Proper disposal of [Gln144]-PLP (139-151) and its containers should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste material, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled chemical waste container.
-
Inactivation (if required by local protocol): While not classified as hazardous, some institutional protocols may require the inactivation of biological molecules. This can often be achieved by treating the waste with a 10% bleach solution or a suitable chemical disinfectant for a specified contact time.
-
Packaging: Ensure the waste container is securely sealed to prevent leakage.
-
Labeling: Clearly label the waste container with the contents, including the name of the chemical and any solvents used.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of [Gln144]-PLP (139-151).
Caption: Disposal workflow for [Gln144]-PLP (139-151).
References
Personal protective equipment for handling [Gln144]-PLP (139-151)
Essential Safety and Handling Guide for [Gln144]-PLP (139-151)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [Gln144]-PLP (139-151). The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for handling research-grade peptides. Although the parent peptide, PLP (139-151), is not classified as a hazardous substance, all research chemicals should be handled with due care as their toxicological properties may not be fully investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling [Gln144]-PLP (139-151). The following table summarizes the recommended PPE for various laboratory tasks.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately if they become contaminated.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2][3][5] It is advised to work in a well-ventilated area or a fume hood.[4][6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of [Gln144]-PLP (139-151) and to ensure the safety of laboratory personnel.
Handling Lyophilized Peptide:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.[5]
-
Equilibration: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2][3]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture and to prevent inhalation of airborne particles.[2][4]
-
Reconstitution: Add the appropriate solvent slowly to the vial. For this peptide, distilled water can be used for solutions up to 2 mg/ml; otherwise, acetonitrile (B52724) is recommended.[7] Cap the container securely before mixing. Sonication in a water bath can aid dissolution, but avoid excessive heating.[2]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed, light-protected container.[2][3][7] The product is hygroscopic and must be protected from light.[7]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[2] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5][6]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb: For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[1] For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Clean: Decontaminate the spill area and equipment by scrubbing with a suitable solvent (e.g., alcohol).[1]
-
Dispose: Collect all contaminated materials in a designated, clearly labeled hazardous waste container.[3]
Disposal Protocol:
-
Unused Peptide: Unused or expired peptide, in either solid or solution form, is considered chemical waste and should be disposed of according to local, state, and federal regulations.[3][4]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container for proper disposal.[3][5]
Visual Guides
The following diagrams illustrate key safety and handling procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. abbiotec.com [abbiotec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
